Technical Documentation Center

O-Desmethylvenlafaxine-d6 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: O-Desmethylvenlafaxine-d6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to O-Desmethylvenlafaxine-d6: Structure, Synthesis, and Application in Quantitative Bioanalysis

Abstract This technical guide provides a comprehensive overview of O-Desmethylvenlafaxine-d6 (ODV-d6), the deuterated stable isotope-labeled internal standard for O-Desmethylvenlafaxine (ODV), the major active metabolite...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of O-Desmethylvenlafaxine-d6 (ODV-d6), the deuterated stable isotope-labeled internal standard for O-Desmethylvenlafaxine (ODV), the major active metabolite of the antidepressant venlafaxine. We will delve into the specific chemical structure of ODV-d6, the rationale behind its use in modern analytical chemistry, and its critical role in ensuring the accuracy and precision of quantitative bioanalytical methods. This document is intended for researchers, analytical scientists, and drug development professionals who require a deep technical understanding of this reference standard for pharmacokinetic, toxicological, and clinical research applications.

Introduction: The Analytical Imperative for a Metabolite Standard

Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder and anxiety disorders.[1][2] Upon administration, venlafaxine undergoes extensive first-pass metabolism in the liver, primarily through O-demethylation to its major active metabolite, O-Desmethylvenlafaxine (ODV), also known as desvenlafaxine.[1][3] This metabolic conversion is principally catalyzed by the cytochrome P450 enzyme CYP2D6.[3][4]

The pharmacological activity of ODV is comparable to that of the parent drug, making the quantification of both venlafaxine and ODV essential for accurately assessing a patient's total therapeutic exposure.[5][6] In research and clinical settings, from preclinical pharmacokinetic (PK) studies in animal models to therapeutic drug monitoring (TDM) and forensic analysis in humans, precise measurement of ODV concentrations in biological matrices is paramount.[7][8]

To achieve the highest level of accuracy and reliability in such analyses, particularly with mass spectrometry-based methods, a stable isotope-labeled internal standard (SIL-IS) is the gold standard. O-Desmethylvenlafaxine-d6 serves this exact purpose, providing a robust tool for the precise quantification of ODV.[7][9]

Chemical Structure and Physicochemical Properties

O-Desmethylvenlafaxine-d6 is a synthetic analog of ODV in which six hydrogen atoms have been replaced with their heavier, stable isotope, deuterium. This isotopic substitution is specifically engineered to impart a distinct mass difference without significantly altering the molecule's chemical properties.

Structural Elucidation

The deuteration in ODV-d6 is located on the two methyl groups attached to the nitrogen atom of the amino group. This specific placement is a deliberate choice in its synthesis to ensure metabolic stability of the label and a significant mass shift.

  • Formal Name : 4-[2-[di(methyl-d3)amino]-1-(1-hydroxycyclohexyl)ethyl]-phenol[9]

  • IUPAC Name : 4-(2-(bis(methyl-d3)amino)-1-(1-hydroxycyclohexyl)ethyl)phenol[7]

The core structure consists of a phenol ring linked to an ethyl group, which is also attached to a hydroxycyclohexyl ring and a deuterated dimethylamino group.

Caption: Chemical structure of O-Desmethylvenlafaxine-d6.

Key Physicochemical Data

The fundamental properties that define ODV-d6 as a unique chemical entity are summarized below.

PropertyValueSource(s)
CAS Number 1062605-69-9[9][10][11]
Molecular Formula C₁₆H₁₉D₆NO₂[9][10][12]
Molecular Weight 269.41 g/mol [10][13]
Purity ≥99% deuterated forms (d1-d6)[9]
SMILES OC1=CC=C(C(CN(C([2H])([2H])[2H])C([2H])([2H])[2H])C2(O)CCCCC2)C=C1[9][13]
InChI Key KYYIDSXMWOZKMP-WFGJKAKNSA-N[9][13]

The Role of Deuteration in Quantitative Analysis

The rationale for using ODV-d6 lies in the principles of isotope dilution mass spectrometry. In a typical LC-MS/MS workflow, a known quantity of the SIL-IS (ODV-d6) is added to an unknown sample containing the analyte (ODV) at the very beginning of the sample preparation process.

Causality Behind This Choice:

  • Co-elution: Because deuterium substitution has a negligible effect on polarity and chemical properties, ODV-d6 behaves almost identically to the native ODV during sample extraction, cleanup, and chromatographic separation. This ensures they elute from the HPLC column at virtually the same time.

  • Correction for Variability: Any loss of analyte during sample processing (e.g., incomplete extraction recovery) will be mirrored by a proportional loss of the internal standard. Similarly, any variations in instrument response, such as ion suppression or enhancement caused by the sample matrix, will affect both the analyte and the internal standard equally.

  • Accurate Quantification: The mass spectrometer can easily distinguish between ODV and ODV-d6 due to the +6 Dalton mass difference. Quantification is therefore based on the ratio of the analyte's MS signal to the internal standard's MS signal. This ratio remains constant regardless of sample loss or matrix effects, leading to highly accurate and precise results.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma, Urine) Contains unknown [ODV] Spike Spike with known amount of ODV-d6 (Internal Standard) Sample->Spike Extract Extraction / Cleanup (SPE, LLE, PPT) Spike->Extract LC HPLC Separation (Co-elution of ODV & ODV-d6) Extract->LC MS Mass Spectrometry (Differential Detection) LC->MS Quant Quantification (Signal Ratio ODV / ODV-d6) MS->Quant

Caption: Workflow using a stable isotope-labeled internal standard.

Synthesis and Characterization Protocols

While multiple synthetic routes to O-desmethylvenlafaxine exist, a common strategy involves the demethylation of venlafaxine or a multi-step synthesis from precursors like p-hydroxybenzene acetonitrile.[14][15][16]

Synthesis of ODV-d6

The introduction of the six deuterium atoms is typically achieved during the N-methylation step. A plausible and efficient method is the Eschweiler-Clarke reaction using deuterated reagents.

Illustrative Protocol (Conceptual):

  • Precursor Synthesis: Synthesize the primary amine precursor, 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride (Intermediate III as described by Wei et al.).[14]

  • Reductive Amination (Labeling Step): React the primary amine precursor with deuterated formaldehyde (CD₂O) and deuterated formic acid (DCOOD). The deuterated formaldehyde forms a deuterated iminium ion, which is then reduced by the deuterated formic acid, resulting in the addition of two -CD₃ groups to the nitrogen atom.

  • Purification: The final product, O-Desmethylvenlafaxine-d6, is purified using standard techniques such as column chromatography or recrystallization to achieve high chemical and isotopic purity.

Structural Verification

The identity and purity of the synthesized ODV-d6 must be rigorously confirmed.

  • Mass Spectrometry (MS): ESI-MS analysis is used to confirm the correct mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺, which should be approximately 270.2, reflecting the incorporation of six deuterium atoms.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: The most definitive confirmation comes from the proton NMR spectrum. A spectrum of ODV-d6 will show the complete absence of the singlet peak around 2.2-2.3 ppm that corresponds to the six protons of the N,N-dimethyl group in unlabeled ODV.

    • ¹³C-NMR: The carbon signals for the deuterated methyl groups will appear as multiplets with attenuated intensity due to C-D coupling.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is used to determine the chemical purity of the compound, ensuring it is free from starting materials and side-products.

Application in a Validated Bioanalytical Method

The primary application of ODV-d6 is as an internal standard for the quantification of ODV in biological matrices by LC-MS/MS.[18][19]

Step-by-Step LC-MS/MS Protocol

The following is a representative protocol for the analysis of ODV in human plasma.

  • Preparation of Standards: Prepare a stock solution of ODV-d6 in methanol (e.g., 1 mg/mL). Create a working internal standard solution by diluting the stock solution to a fixed concentration (e.g., 100 ng/mL).

  • Sample Preparation (Solid-Phase Extraction - SPE): a. To 200 µL of plasma sample, standard, or quality control (QC), add 50 µL of the internal standard working solution. b. Vortex mix the samples. c. Load the mixture onto a pre-conditioned mixed-mode cation exchange SPE cartridge. d. Wash the cartridge with an appropriate solvent (e.g., 0.1% formic acid in water, followed by methanol) to remove interferences. e. Elute the analyte and internal standard with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). f. Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC BEH C18 (or equivalent)[18][19]

    • Mobile Phase: Isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 2 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[18][19]

    • Flow Rate: 0.3 - 0.5 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization, Positive Mode (ESI+)

    • Detection: Multiple Reaction Monitoring (MRM)

MRM Transitions for Quantification

In MRM mode, the mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. This provides exceptional selectivity and sensitivity.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Rationale
O-Desmethylvenlafaxine (ODV) 264.258.1[M+H]⁺ → [C₂H₈N]⁺ (dimethylaminoethyl fragment)
O-Desmethylvenlafaxine-d6 (ODV-d6) 270.264.1[M+D]⁺ → [C₂H₂D₆N]⁺ (d6-dimethylaminoethyl fragment)

Data derived from literature, specific values may require optimization on the instrument used.[17][19]

Metabolism_Pathway Venlafaxine Venlafaxine Enzyme_CYP2D6 CYP2D6 (Major) Venlafaxine->Enzyme_CYP2D6 Enzyme_CYP3A4_2C19 CYP3A4, CYP2C19 (Minor) Venlafaxine->Enzyme_CYP3A4_2C19 ODV O-Desmethylvenlafaxine (ODV) (Active Metabolite) NODV N,O-Didesmethylvenlafaxine (Minor Metabolite) ODV->NODV N-demethylation NDV N-Desmethylvenlafaxine (NDV) (Minor Metabolite) NDV->NODV O-demethylation Enzyme_CYP2D6->ODV O-demethylation Enzyme_CYP3A4_2C19->NDV N-demethylation

Caption: Major metabolic pathway of Venlafaxine.

Conclusion

O-Desmethylvenlafaxine-d6 is an indispensable tool for the modern bioanalytical scientist. Its chemical structure, specifically the strategic placement of six deuterium atoms, provides the necessary mass shift for MS detection while preserving the physicochemical behavior of the parent analyte. This allows it to function as an ideal internal standard, co-eluting with O-desmethylvenlafaxine and correcting for variations in sample preparation and instrument response. The use of ODV-d6 is a self-validating system that underpins the generation of accurate, precise, and reliable quantitative data, which is fundamental to the integrity of pharmacokinetic, clinical, and forensic investigations involving venlafaxine.

References

  • O-Desmethyl Venlafaxine-d6 - CAS - 1062605-69-9. Axios Research. [Link]

  • Venlafaxine Pathway, Pharmacokinetics. ClinPGx. [Link]

  • Venlafaxine and Desvenlafaxine: Differences and Similarities. Psychopharmacology Institute. [Link]

  • O-Desmethylvenlafaxine-D6 HCl. Acanthus Research. [Link]

  • Venlafaxine Metabolism Pathway. SMPDB. [Link]

  • O-Desmethyl Venlafaxine-D6 | CAS 1062605-69-9. Veeprho. [Link]

  • MRM mass spectra and fragmentation of O-desmethylvenlafaxine-D6. ResearchGate. [Link]

  • A Systematic Review on Analytical Methods to Determine Chiral and Achiral Forms of Venlafaxine and its Metabolite O-desmethylvenlafaxine. Bentham Science. [Link]

  • Venlafaxine vs Desvenlafaxine: Pharmacology & Clinical Guide. Psych Scene Hub. [Link]

  • NDA 20-699 Clinical Pharmacology and Biopharmaceutics Review. accessdata.fda.gov. [Link]

  • Spectroflourimetric determination of venlafaxine hydrochloride and o- desmethylvenlafaxine in marketed formulations. Der Pharma Chemica. [Link]

  • A simple HPLC method for the simultaneous determination of venlafaxine and its major metabolite O-desmethylvenlafaxine in human serum. PubMed. [Link]

  • Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence. General Psychiatry. [Link]

  • Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices. Systematic Reviews in Pharmacy. [Link]

  • Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study. National Institutes of Health (NIH). [Link]

  • Rapid sensitive validated UPLC-MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study. PubMed. [Link]

  • D,L-O-Desmethyl Venlafaxine-d6. PubChem. [Link]

  • Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate. National Institutes of Health (NIH). [Link]

  • Tandem Mass Spectrometry (MS/MS) in the Preclinical Pharmacokinetic Study of a Highly Prescribed SNRI Drug for Depression and It. Semantic Scholar. [Link]

  • Method for preparing O-desmethyl-venlafaxine.
  • rac-O-Desmethyl Venlafaxine-D6. Pharmaffiliates. [Link]

  • Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate. Frontiers. [Link]

  • The efficient synthesis of O-desmethylvenlafaxine succinate monohydrate (DVS) with high yield and high purity. ResearchGate. [Link]

  • S-(+)-O-DesMethyl-Venlafaxine-d6. PubChem. [Link]

Sources

Exploratory

O-Desmethylvenlafaxine-d6 CAS number and identifiers

To: Researchers, Scientists, and Drug Development Professionals Subject: Technical Whitepaper: O-Desmethylvenlafaxine-d6 – Critical Identifiers and Bioanalytical Applications Executive Summary O-Desmethylvenlafaxine-d6 (...

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Scientists, and Drug Development Professionals Subject: Technical Whitepaper: O-Desmethylvenlafaxine-d6 – Critical Identifiers and Bioanalytical Applications

Executive Summary

O-Desmethylvenlafaxine-d6 (Desvenlafaxine-d6) is the stable isotope-labeled analog of O-Desmethylvenlafaxine, the primary active metabolite of the antidepressant Venlafaxine.[1] In the context of drug metabolism and pharmacokinetics (DMPK), this compound serves as the "Gold Standard" Internal Standard (IS) for the quantification of Desvenlafaxine in biological matrices.[1]

Its utility stems from its ability to compensate for matrix effects, extraction variability, and ionization suppression in LC-MS/MS workflows.[1] By mirroring the physicochemical properties of the analyte while maintaining mass spectral distinctness (mass shift +6 Da), it ensures the highest tier of analytical precision required by FDA and EMA bioanalytical method validation guidelines.[1]

Part 1: Chemical Identity & Specifications

Precise identification is the bedrock of reproducible science.[1] The following specifications define the reference standard grade of O-Desmethylvenlafaxine-d6.

Table 1: Critical Identifiers and Physicochemical Properties

Parameter Specification
Common Name O-Desmethylvenlafaxine-d6 (Desvenlafaxine-d6)
CAS Number 1062605-69-9 (Free Base)
Chemical Name 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol-d6
Isotopic Labeling

-bis(trideuteromethyl) — The label is on the dimethylamine group (

).[1]
Molecular Formula

Molecular Weight 269.42 g/mol (vs. 263.38 g/mol for unlabeled)
Appearance White to off-white crystalline solid
Solubility Soluble in Methanol, DMSO, and Acetonitrile; slightly soluble in water.[1]
pKa ~9.4 (Phenolic), ~10.3 (Amine)
SMILES [2H]C([2H])([2H])N(CC(C1(O)CCCCC1)C2=CC=C(O)C=C2)C([2H])([2H])[2H]

Technical Note on CAS Numbers: While 1062605-69-9 is the definitive CAS for the deuterated free base, researchers may encounter 386750-22-7, which often refers to the succinate salt form or generic unlabeled entries in some databases.[1] Always verify the molecular weight (approx. 269.[1]4) to confirm the presence of the deuterium label.[1]

Part 2: The Science of Isotope Dilution

Why use the d6 analog? In electrospray ionization (ESI), co-eluting phospholipids and plasma proteins often cause ion suppression , where the analyte signal is dampened by matrix components.[1]

Because O-Desmethylvenlafaxine-d6 is chemically identical to the target analyte (except for mass), it co-elutes perfectly with Desvenlafaxine.[1] Therefore, any suppression event affecting the analyte affects the internal standard to the exact same degree.[1]

  • Mechanism: The mass spectrometer measures the ratio of Analyte Area to IS Area.

  • Result: Variations in ionization efficiency are mathematically canceled out, yielding linear calibration curves (

    
    ) even in complex matrices like human plasma or urine.[1]
    

Part 3: Metabolic Context & Pathway Visualization[1]

Understanding the formation of O-Desmethylvenlafaxine is critical for pharmacogenetic studies, particularly regarding CYP2D6 polymorphisms.[1] Venlafaxine is a substrate for CYP2D6 (major) and CYP3A4 (minor).[1][2][3]

  • Extensive Metabolizers (EM): Rapidly convert Venlafaxine

    
     O-Desmethylvenlafaxine.[1]
    
  • Poor Metabolizers (PM): Accumulate Venlafaxine; lower O-Desmethylvenlafaxine levels.[1][2][4]

Figure 1: Venlafaxine Metabolic Pathway The diagram below illustrates the CYP-mediated biotransformation, highlighting the specific locus of the metabolite O-Desmethylvenlafaxine.[1]

MetabolicPathway Figure 1: CYP2D6-mediated formation of O-Desmethylvenlafaxine. Venlafaxine Venlafaxine (Parent Drug) ODV O-Desmethylvenlafaxine (Major Active Metabolite) Target Analyte Venlafaxine->ODV CYP2D6 (Major Route) NDV N-Desmethylvenlafaxine (Minor Metabolite) Venlafaxine->NDV CYP3A4 / CYP2C19 NODV N,O-Didesmethylvenlafaxine (Inactive) ODV->NODV CYP3A4 NDV->NODV CYP2D6

[1][5]

Part 4: Bioanalytical Methodology (LC-MS/MS Protocol)

The following protocol is a synthesized "Best Practice" workflow derived from validated clinical assays. It utilizes Liquid-Liquid Extraction (LLE) for superior cleanliness compared to protein precipitation.[1]

Experimental Workflow
  • Stock Preparation: Dissolve O-Desmethylvenlafaxine-d6 in Methanol (1 mg/mL). Store at -20°C.

  • Working IS Solution: Dilute stock to ~500 ng/mL in 50:50 Methanol:Water.

  • Sample Prep (LLE):

    • Aliquot 200 µL Plasma.[1]

    • Add 50 µL Working IS Solution.[1]

    • Add 200 µL Buffer (e.g., 1M Sodium Carbonate, pH 9.[1]8) to basify (ensures analyte is in non-ionized state for extraction).[1]

    • Add 2 mL TBME (tert-Butyl methyl ether) or Ethyl Acetate.[1]

    • Vortex (5 min) and Centrifuge (4000 rpm, 10 min).

    • Transfer supernatant to clean tube; evaporate to dryness under Nitrogen (

      
      C).[1]
      
    • Reconstitute in 150 µL Mobile Phase.

LC-MS/MS Conditions

Table 2: Mass Spectrometry Parameters (MRM Mode)

Parameter Setting Rationale
Ionization ESI Positive (

)
Amine group protonates easily (

).[1]
Analyte Transition 264.2

58.1
Parent ion to dimethylamino fragment.[1]
IS Transition (d6) 270.2

64.1
Mass shift (+6) retained in the fragment.[1]
Column C18 (e.g., BEH C18, 1.7 µm)Standard reverse-phase retention.[1]
Mobile Phase A: 10mM Ammonium AcetateB: AcetonitrileBuffer controls pH; ACN provides elution strength.[1]

Figure 2: Bioanalytical Workflow Logic Visualizing the extraction and quantification process.

LCMS_Workflow Figure 2: LC-MS/MS Bioanalytical Workflow using d6-IS. Sample Biological Sample (Plasma/Serum) IS_Add Add Internal Standard (O-Desmethylvenlafaxine-d6) Sample->IS_Add LLE Liquid-Liquid Extraction (TBME + Alkaline Buffer) IS_Add->LLE Dry Evaporate & Reconstitute LLE->Dry LC LC Separation (C18 Column) Dry->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Ratio: Analyte/IS) MS->Data

Part 5: Stability & Handling

To maintain the integrity of the reference standard:

  • Storage: Store the neat solid at -20°C or lower. Protect from light and moisture.[1]

  • Solution Stability: Stock solutions in methanol are generally stable for 1–3 months at -20°C.[1]

  • Deuterium Exchange: The deuterium labels on the methyl groups are chemically stable and do not undergo exchange with solvent protons under standard LC conditions. Avoid highly acidic conditions at elevated temperatures for prolonged periods.[1]

References

  • National Center for Biotechnology Information (NCBI). (2024).[1]PubChem Compound Summary for CID 45038904: D,L-O-Desmethyl Venlafaxine-d6.[1][5] Retrieved from [Link][1][5]

  • Bhatt, J., et al. (2011).[1]A Highly Sensitive LC-MS/MS Method for Determination of Desvenlafaxine in Rabbit Plasma and its Application to Rabbit Pharmacokinetic Study. Journal of Bioequivalence & Bioavailability. Retrieved from [Link][1]

  • Sengupta, P., et al. (2016).[1]Novel LC-ESI-MS/MS method for desvenlafaxine estimation in human plasma: application to pharmacokinetic study. Journal of Chromatographic Science. Retrieved from [Link]

  • PharmGKB. (2024).[1]Venlafaxine Pathway, Pharmacokinetics. Retrieved from [Link][1]

Sources

Foundational

Pharmacological Properties of Deuterated Desvenlafaxine: A Technical Analysis

Topic: Pharmacological Properties of Deuterated Desvenlafaxine Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide analyzes the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacological Properties of Deuterated Desvenlafaxine Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide analyzes the pharmacological profile of deuterated desvenlafaxine (d-desvenlafaxine), a deuterium-enriched isotopologue of the serotonin-norepinephrine reuptake inhibitor (SNRI) desvenlafaxine (O-desmethylvenlafaxine).

While desvenlafaxine is the major active metabolite of venlafaxine, its further metabolism involves glucuronidation (major) and oxidative N-demethylation (minor).[1] The incorporation of deuterium—typically at the dimethylamino moiety (


)—leverages the Kinetic Isotope Effect (KIE) to increase the stability of the carbon-deuterium (C-D) bond relative to the carbon-hydrogen (C-H) bond. This modification aims to attenuate CYP3A4-mediated N-demethylation without altering the compound’s binding affinity for the serotonin (SERT) or norepinephrine (NET) transporters.

This guide details the mechanistic rationale, pharmacodynamic equivalence, pharmacokinetic differentiation, and validation protocols for d-desvenlafaxine.

The Deuterium Advantage: Mechanistic Principles

The Kinetic Isotope Effect (KIE)

The core rationale for deuterating desvenlafaxine lies in the Primary Kinetic Isotope Effect.[2] The C-D bond has a lower zero-point energy than the C-H bond, requiring higher activation energy for cleavage.

  • Bond Dissociation Energy (BDE): The C-D bond is approximately 1.2–1.5 kcal/mol stronger than the C-H bond.

  • Metabolic Impact: In metabolic reactions where C-H bond scission is the rate-determining step (RDS)—specifically CYP450-mediated oxidative demethylation—substitution with deuterium can reduce the reaction rate (

    
    ) by a factor of 1–9.
    
Structural Modification Strategy

For desvenlafaxine, the primary site of oxidative metabolism is the


-dimethylamino group.
  • Target: Replacement of the six hydrogen atoms on the two methyl groups with deuterium (d6-desvenlafaxine).

  • Objective: To inhibit the formation of N,O-didesmethylvenlafaxine via CYP3A4, thereby shunting metabolism toward renal excretion of the unchanged parent or the thermodynamically stable O-glucuronide conjugate.

Metabolic Pathway Visualization

The following diagram illustrates the metabolic blockade introduced by deuteration.

MetabolicPathway Venlafaxine Venlafaxine (Parent) Desvenlafaxine Desvenlafaxine (O-desmethylvenlafaxine) Venlafaxine->Desvenlafaxine CYP2D6 (O-demethylation) Glucuronide Desvenlafaxine-O-Glucuronide (Major Metabolite) Desvenlafaxine->Glucuronide UGT1A1/1A3 (Conjugation) NODidesmethyl N,O-didesmethylvenlafaxine (Minor Oxidative Metabolite) Desvenlafaxine->NODidesmethyl CYP3A4 (N-demethylation) dDesvenlafaxine d-Desvenlafaxine (Deuterated Analog) dDesvenlafaxine->Glucuronide UGT (Unchanged Rate) dDesvenlafaxine->NODidesmethyl CYP3A4 (BLOCKED / SLOWED)

Figure 1: Metabolic fate of Desvenlafaxine vs. d-Desvenlafaxine.[3] Deuteration at the N-methyl group significantly impedes the CYP3A4 pathway (Red T-bar), favoring the UGT pathway or excretion of unchanged drug.

Pharmacodynamics (PD): Bioequivalence

Deuterium is an isostere of hydrogen with negligible steric difference (the C-D bond length is only ~0.005 Å shorter). Consequently, deuteration does not alter the topological fit of the molecule within the receptor binding pocket.

Transporter Binding Profile

d-Desvenlafaxine retains the pharmacological signature of the proteo-form (non-deuterated parent).

Table 1: Comparative Binding Affinities (Predicted & Validated)

TargetParameterDesvenlafaxine (Proteo)d-Desvenlafaxine (Deuterated)Biological Implication
SERT (Serotonin Transporter)

(nM)


Robust inhibition of 5-HT reuptake; antidepressant efficacy.[3]
NET (Norepinephrine Transporter)

(nM)


Moderate inhibition of NE reuptake; maintenance of SNRI profile.
DAT (Dopamine Transporter)

(

M)


Low abuse potential; minimal dopaminergic activation.
Selectivity Ratio (NET/SERT)~14~14Preserved selectivity ratio ensures consistent therapeutic index.

Data Source: Binding affinities for the parent compound derived from Deecher et al. (2006) and comparative KIE principles.

Pharmacokinetics (PK): The Differentiator

While the PD profile remains static, the PK profile is the variable of interest. Desvenlafaxine is unique among SNRIs as it undergoes minimal CYP2D6 metabolism.[4][5] However, it is a substrate for CYP3A4 (N-demethylation).[6]

Metabolic Stability[7]
  • Proteo-Desvenlafaxine: ~45% excreted unchanged; ~19% glucuronidated; <5% oxidized to N,O-didesmethylvenlafaxine.[6]

  • d-Desvenlafaxine: The deuteration of the N-methyl group virtually eliminates the <5% oxidative pathway.

    • Clinical Relevance: While the oxidative pathway is minor, blocking it reduces the formation of secondary metabolites. In patients who are UGT-poor metabolizers, the CYP3A4 pathway becomes a compensatory shunt. Deuteration closes this shunt, potentially leading to higher parent compound exposure (AUC) in specific subpopulations.

Intrinsic Clearance ( )

The intrinsic clearance via oxidation (


) is reduced in the deuterated form.


Since

, and

is small, the overall impact on systemic half-life (

) is expected to be modest compared to drugs with high oxidative clearance (e.g., venlafaxine).

Experimental Protocols: Validation of KIE

To confirm the pharmacological properties of d-desvenlafaxine, researchers must validate the metabolic stability using liver microsomes. The following protocol is designed to quantify the KIE.

Protocol: In Vitro Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) and half-life (

) of d-desvenlafaxine vs. desvenlafaxine in human liver microsomes (HLM).

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Test Compounds: Desvenlafaxine, d-Desvenlafaxine (10 mM DMSO stocks).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Acetonitrile with Internal Standard (e.g., Propranolol).

Workflow:

  • Preparation: Dilute test compounds to 1

    
    M in phosphate buffer (0.1% DMSO final).
    
  • Pre-incubation: Mix microsomes (0.5 mg/mL final) with test compound solution. Incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to initiate the reaction (

    
    ).
    
  • Sampling: Remove 50

    
    L aliquots at 
    
    
    
    minutes.
  • Quenching: Immediately dispense aliquots into 150

    
    L ice-cold Acetonitrile/IS.
    
  • Processing: Centrifuge at 4000 rpm for 20 mins to pellet protein.

  • Analysis: Inject supernatant into LC-MS/MS (MRM mode).

Calculation: Plot


 vs. time. The slope is 

.


Assay Visualization

AssayWorkflow cluster_sampling Sampling Loop (0-60 min) Start Start: 1µM Compound + HLM (0.5 mg/mL) PreWarm Pre-warm 37°C (5 min) Start->PreWarm AddNADPH Add NADPH (Initiate Reaction) PreWarm->AddNADPH Sample Extract 50µL Aliquot AddNADPH->Sample Quench Quench in ACN + IS (Stop Reaction) Sample->Quench Analyze Centrifuge & LC-MS/MS Quench->Analyze Data Calculate CL_int & t1/2 Analyze->Data

Figure 2: Step-by-step workflow for determining intrinsic clearance and validating the Kinetic Isotope Effect.

Synthesis & Quality Control

For researchers synthesizing d-desvenlafaxine for testing, the standard route involves the reductive amination of the primary amine precursor.

  • Precursor: 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol.

  • Reagents: Formaldehyde-d2 (

    
    ) and Formic Acid-d2 (
    
    
    
    ) or Sodium Cyanoborohydride-d3 (
    
    
    ).
  • QC Requirement: Isotopic enrichment must be

    
     to prevent "metabolic switching" back to the proteo-pathway.
    
  • Verification: Proton NMR (

    
    -NMR) should show the disappearance of the singlet peak at 
    
    
    
    ppm (corresponding to the
    
    
    -methyl protons).

References

  • Deecher, D. C., et al. (2006). Desvenlafaxine Succinate: A New Serotonin and Norepinephrine Reuptake Inhibitor.[7] Journal of Pharmacology and Experimental Therapeutics. Link

  • Gant, T. G., & Sarshar, S. (2008). Deuterated Venlafaxine and O-Desmethylvenlafaxine.[8][9][10] U.S. Patent Application No. 20080269343. Auspex Pharmaceuticals.[8][11][12] Link

  • Concert Pharmaceuticals. (2010).[8] Deuterated Derivatives of Venlafaxine.[8][9][11] World Intellectual Property Organization WO2010028130.[8][9] Link

  • FDA Guidance. (2017). Deuterated Drug Products: Chemistry, Manufacturing, and Controls (CMC). U.S. Food and Drug Administration.[5] Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[1][4][12] Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Throughput Quantification of Desvenlafaxine in Plasma using O-Desmethylvenlafaxine-d6 via LC-MS/MS

Abstract This application note details a robust, high-throughput protocol for the quantification of Desvenlafaxine (O-desmethylvenlafaxine) in human plasma.[1] Utilizing O-Desmethylvenlafaxine-d6 as a stable isotope-labe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-throughput protocol for the quantification of Desvenlafaxine (O-desmethylvenlafaxine) in human plasma.[1] Utilizing O-Desmethylvenlafaxine-d6 as a stable isotope-labeled internal standard (SIL-IS), this method corrects for matrix-induced ionization suppression and extraction variability. The protocol employs a cost-effective protein precipitation (PPT) extraction followed by reverse-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method is designed to meet FDA M10 Bioanalytical Method Validation requirements, suitable for pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM).

Introduction & Scientific Rationale

The Analyte

Desvenlafaxine (ODV) is the primary active metabolite of the antidepressant Venlafaxine and is also administered directly as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1] Accurate quantification is critical because ODV levels correlate with CYP2D6 metabolic status when Venlafaxine is the parent drug, or with direct therapeutic efficacy when administered as Pristiq®.

The Role of O-Desmethylvenlafaxine-d6

In Electrospray Ionization (ESI), plasma phospholipids often cause "ion suppression," reducing the signal of the analyte.

  • Why d6? The d6-labeled internal standard (deuterium on the N,N-dimethyl group) is chemically identical to the analyte but mass-shifted by +6 Da.

  • Mechanism: It co-elutes with Desvenlafaxine, experiencing the exact same matrix effects at the exact same moment. If the matrix suppresses the Desvenlafaxine signal by 20%, it suppresses the d6-IS by 20%. The ratio of Analyte/IS remains constant, ensuring accurate quantification.

Materials and Reagents

ReagentGrade/Specification
Desvenlafaxine Succinate Reference Standard (>99% purity)
O-Desmethylvenlafaxine-d6 Internal Standard (>98% isotopic purity)
Acetonitrile (ACN) LC-MS Grade
Methanol (MeOH) LC-MS Grade
Formic Acid (FA) LC-MS Grade (>98%)
Ammonium Formate LC-MS additive
Water Milli-Q / 18.2 MΩ[1]·cm
Blank Plasma K2EDTA Human Plasma (free of interference)

Experimental Protocol

Stock and Working Solutions
  • Stock Solution A (Analyte): Dissolve Desvenlafaxine in Methanol to 1.0 mg/mL.

  • Stock Solution B (IS): Dissolve O-Desmethylvenlafaxine-d6 in Methanol to 1.0 mg/mL.

  • IS Working Solution (ISWS): Dilute Stock B with 50:50 Methanol:Water to a concentration of 500 ng/mL .

    • Note: This concentration targets a consistent response in the mass spectrometer (approx. 50% of the upper limit of quantification response).

Sample Preparation (Protein Precipitation)

This method uses "Crash and Shoot" precipitation for speed.

  • Aliquot: Transfer 100 µL of plasma sample (Blank, Standard, QC, or Subject) into a 1.5 mL microcentrifuge tube or 96-well plate.

  • IS Addition: Add 20 µL of IS Working Solution (500 ng/mL) to all tubes except the Double Blank. Vortex gently (5 sec).

    • Critical Step: The IS must equilibrate with the plasma proteins before precipitation to track extraction recovery.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .

    • Chemistry: The organic solvent denatures albumin and globulins; the acid disrupts drug-protein binding.

  • Agitation: Vortex vigorously for 2 minutes (or shaker at 1000 rpm).

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of the clear supernatant to an autosampler vial containing 150 µL of Water (0.1% Formic Acid).

    • Why dilute? Injecting pure ACN can cause peak distortion ("fronting") on aqueous mobile phases. Diluting with water matches the solvent strength to the initial mobile phase.

LC-MS/MS Conditions

Liquid Chromatography (LC):

  • Column: Waters XBridge C18 (50 x 2.1 mm, 3.5 µm) or Phenomenex Kinetex C18.

  • Column Temp: 40°C.

  • Injection Vol: 5 µL.

  • Flow Rate: 0.4 mL/min.[1][2]

Mobile Phases:

  • MP A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.

  • MP B: Acetonitrile + 0.1% Formic Acid.[1]

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 10% Load/Desalt
0.50 10% Begin Elution
2.50 90% Ramp to Wash
3.00 90% Wash Column
3.10 10% Return to Initial

| 4.50 | 10% | Re-equilibration |

Mass Spectrometry (MS):

  • Source: ESI Positive (Electrospray Ionization).[1][3][4]

  • Mode: MRM (Multiple Reaction Monitoring).[3][4][5][6][7][8]

  • Spray Voltage: 4500 V.

  • Source Temp: 500°C.

MRM Transitions:

Compound Precursor (Q1) Product (Q3) Role Collision Energy (eV)
Desvenlafaxine 264.2 m/z 58.1 m/z Quantifier 25
Desvenlafaxine 264.2 m/z 107.1 m/z Qualifier 35

| ODV-d6 (IS) | 270.2 m/z | 64.1 m/z | Quantifier | 25 |

Note: The transition 264.2 -> 58.1 corresponds to the loss of the dimethylamine group. The d6 IS (270.2 -> 64.[9]1) confirms the label is on the dimethylamine moiety.

Workflow Visualization

The following diagram illustrates the critical path from sample collection to data generation.

BioanalysisWorkflow cluster_QC Quality Control Check Sample Plasma Sample (100 µL) IS_Add Add Internal Standard (ODV-d6) Sample->IS_Add Spike Precip Protein Precipitation (ACN + 0.1% FA) IS_Add->Precip Denature Vortex Vortex & Centrifuge (10,000g, 10 min) Precip->Vortex Extract Supernatant Transfer Supernatant Dilute 1:1 with Water Vortex->Supernatant Clarify LC LC Separation (C18 Column, Gradient) Supernatant->LC Inject MS MS/MS Detection (ESI+, MRM) LC->MS Elute Data Data Analysis (Ratio Analyte/IS) MS->Data Quantify QC_Check Check QC Accuracy (±15%) Data->QC_Check

Figure 1: Step-by-step bioanalytical workflow for Desvenlafaxine quantification. The internal standard is added prior to precipitation to ensure it tracks all extraction losses.

Validation & Performance Criteria (FDA M10)

To ensure scientific integrity, the method must be validated against the FDA M10 Bioanalytical Method Validation guidance.

Linearity
  • Range: 1.0 ng/mL (LLOQ) to 500 ng/mL (ULOQ).

  • Curve Fitting: Linear regression with 1/x² weighting.[8]

  • Acceptance: r² > 0.99; Back-calculated standards must be within ±15% (±20% for LLOQ).

Accuracy & Precision[8][10][11][12]
  • QC Levels: LLOQ, Low, Medium, High.

  • Intra-run: 5 replicates per level in a single run.

  • Inter-run: 3 separate runs over different days.

  • Criteria: CV% and %Bias must be within ±15% (±20% for LLOQ).

Matrix Effect (The "Self-Validating" Check)

This is where the ODV-d6 IS is critical.

  • Experiment: Compare the peak area of ODV spiked into extracted blank plasma (post-extraction spike) vs. ODV in pure solvent.

  • Calculation: Matrix Factor (MF) = Area (Plasma) / Area (Solvent).

  • IS Normalization: Calculate IS-normalized MF.

    • Result: If ODV MF is 0.8 (suppression) and ODV-d6 MF is 0.8, the Normalized MF = 1.0. This proves the method is robust despite matrix interference.

Troubleshooting & Expert Insights

Phospholipid Build-up

Issue: Protein precipitation removes proteins but leaves phospholipids (PLs). PLs can accumulate on the column and elute unpredictably in subsequent runs, suppressing the signal. Solution:

  • Monitor PLs: Track the transition 184 -> 184 (Phosphatidylcholine headgroup) during method development.

  • Gradient Wash: Ensure the LC gradient goes to 90-95% B for at least 0.5 minutes to wash PLs off the column.

  • Divert Valve: Divert the first 0.4 minutes of flow to waste to prevent salts from entering the MS source.

Carryover

Issue: Desvenlafaxine is a basic amine and can stick to silica silanols or injector needles. Solution: Use a needle wash solution containing Acetonitrile:Water:Isopropanol:Formic Acid (40:40:20:0.5) . The acid keeps the amine protonated (soluble), and the isopropanol dissolves hydrophobic residues.

References

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Center for Drug Evaluation and Research (CDER).[10] [Link]

  • Dubey, S. K., et al. (2013).[7] Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma. Journal of Pharmaceutical Analysis, 3(6), 466-471.[7] [Link]

Sources

Application

preparing O-Desmethylvenlafaxine-d6 stock solutions in methanol

Application Note: High-Precision Preparation of O-Desmethylvenlafaxine-d6 (ODV-d6) Stock Solutions in Methanol Executive Summary & Strategic Rationale In quantitative bioanalysis (LC-MS/MS), the reliability of data is in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Preparation of O-Desmethylvenlafaxine-d6 (ODV-d6) Stock Solutions in Methanol

Executive Summary & Strategic Rationale

In quantitative bioanalysis (LC-MS/MS), the reliability of data is inextricably linked to the performance of the Internal Standard (IS). O-Desmethylvenlafaxine-d6 (ODV-d6) is the gold-standard stable isotope-labeled (SIL) IS for quantifying Desvenlafaxine (the major active metabolite of Venlafaxine).[1]

This guide details the preparation of ODV-d6 stock solutions in methanol. Methanol is selected as the primary solvent because it offers optimal solubility for the benzylethylamine structure of ODV, ensures compatibility with standard reverse-phase mobile phases (preventing solvent-mismatch peak distortion), and provides bacteriostatic properties for storage.

Key Technical Challenges Addressed:

  • Salt Correction: ODV-d6 is frequently supplied as a succinate salt; failure to correct for the salt moiety results in a ~35% concentration error.

  • Isotopic Interference: Ensuring the d6-standard does not contribute signal to the analyte (d0) channel (Cross-talk).

  • Hygroscopicity: Handling the lyophilized powder without introducing moisture-induced weighing errors.

Critical Material Attributes (CMA)

Before uncapping any vial, the scientist must verify the physicochemical form of the reference material.

PropertySpecificationCritical Note
Compound O-Desmethylvenlafaxine-d6Labeled on the N,N-dimethyl group (typically).[1]
CAS Number 1062605-69-9 (Free Base)Check CoA:[1] Succinate salt has a different CAS/MW.[1]
MW (Free Base) ~269.41 g/mol Used for final concentration (active moiety).[1]
MW (Succinate) ~399.50 g/mol Used for weighing calculations.[1]
Solubility Methanol:Soluble (>1 mg/mL)Sonicate to ensure complete dissolution.[1]
Safety Toxic, IrritantHandle in Fume Hood. Methanol is flammable.

Experimental Workflow Visualization

The following diagram outlines the critical path for stock preparation, emphasizing the "Self-Validating" QC steps.

ODV_Workflow Start Lyophilized ODV-d6 (Equilibrate to RT) Weigh Gravimetric Weighing (5-decimal Balance) Start->Weigh Anti-static gun Dissolve Dissolution in MeOH (Vortex + Sonicate) Weigh->Dissolve Calc Salt Correction Calculation Calc->Weigh Input Mass Stock Primary Stock (1.0 mg/mL) Dissolve->Stock QC QC Check: Isotopic Purity Stock->QC Dilute to 100 ng/mL QC->Start Fail Storage Storage (-20°C or -70°C) QC->Storage Pass

Figure 1: Step-by-step workflow for ODV-d6 stock preparation. Note the critical QC checkpoint before storage.

Detailed Protocol: Primary Stock Preparation

Objective: Prepare a 1.0 mg/mL (free base equivalent) stock solution in Methanol.

Equipment & Reagents[2]
  • Solvent: Methanol, LC-MS Grade (purity >99.9%).[1]

  • Balance: Analytical balance readable to 0.01 mg (X.00001 g).

  • Glassware: Class A Volumetric Flask (10 mL or 25 mL), amber glass (light protection).[1]

  • Safety: Nitrile gloves, lab coat, safety glasses.

The Salt Correction Logic (Crucial)

Most ODV-d6 standards are sold as Succinate Hydrates .[1] You must calculate the mass required to achieve the target free base concentration.


[1]

Example Calculation:

  • Target: 1.0 mg/mL (Free Base) in 10 mL.[1]

  • MW (Succinate): 399.5[1][2]

  • MW (Free Base): 269.4[1]

  • Purity (Chemical): 99.5% (0.995)[1]


[1]

Scientific Insight: Ignoring this correction results in a stock that is ~33% less concentrated than labeled, leading to incorrect recovery calculations later.

Step-by-Step Procedure
  • Equilibration: Remove the ODV-d6 vial from the freezer (-20°C) and allow it to reach room temperature (approx. 30 mins) inside a desiccator. Reason: Prevents condensation of atmospheric water into the hygroscopic powder.

  • Weighing:

    • Place a clean weighing boat on the balance.

    • Use an anti-static gun to neutralize static charge (critical for small mg quantities).[1]

    • Weigh approximately 15 mg (record exact mass to 0.01 mg).[1]

  • Transfer: Quantitatively transfer the powder into a 10 mL Amber Volumetric Flask. Rinse the weighing boat 3x with small volumes of Methanol into the flask.

  • Dissolution:

    • Fill the flask to ~80% volume with Methanol.

    • Vortex for 30 seconds.

    • Sonicate for 5 minutes. Reason: Ensure no micro-particulates remain, which causes concentration gradients.

  • Finalize: Dilute to the calibration mark with Methanol. Invert 10 times to mix.

  • Labeling: Label with Name, Concentration (Free Base), Solvent, Date, User, and Expiration (typically 1 year for stock).

Protocol: Working Internal Standard (WIS)[1]

Objective: Prepare a working solution (e.g., 500 ng/mL) for daily spiking.

  • Solvent: 100% Methanol is preferred for the WIS to maintain stability. If diluting into water/methanol mixes, use immediately.

  • Dilution Scheme:

    • Intermediate Stock (10 µg/mL): Transfer 100 µL of Primary Stock (1 mg/mL) into 9.9 mL Methanol.

    • Working Stock (500 ng/mL): Transfer 500 µL of Intermediate Stock into 9.5 mL Methanol.

  • Usage: Spike this solution into biological samples before extraction (e.g., Protein Precipitation).[1]

Quality Control: The Self-Validating System

A stock solution is not valid until verified. You must prove two things: Concentration Accuracy and Isotopic Purity .

Isotopic Purity Check (The "Zero-Blank")

Inject the Working Internal Standard (WIS) alone (no analyte).[1] Monitor the transition for the unlabeled drug (Desvenlafaxine).

  • Logic: If ODV-d6 contains significant ODV-d0 (impurity), your IS will artificially inflate the analyte concentration, destroying LLOQ (Lower Limit of Quantification) sensitivity.[1]

  • Acceptance Criteria: The response in the analyte channel (d0) contributed by the IS must be < 20% of the LLOQ response.

Mechanism of Correction (Graphviz)

Understanding why we do this ensures adherence to the protocol.

Matrix_Correction Sample Biological Sample (Matrix + Analyte) Spike Spike ODV-d6 IS Sample->Spike Extract Extraction / Cleanup Spike->Extract Ionization ESI Ionization (Matrix Suppression Occurs Here) Extract->Ionization Detection Mass Spec Detection Ionization->Detection Signal Loss (Suppression) Ratio Calculate Ratio: Area(Analyte) / Area(IS) Detection->Ratio Both signals suppressed equally Ratio remains constant

Figure 2: The mechanism of Internal Standardization. ODV-d6 compensates for ionization suppression because it co-elutes with the analyte.

Storage and Stability

  • Primary Stock (1 mg/mL): Store at -20°C or -70°C in amber glass vials with PTFE-lined caps.

    • Stability:[1][2][3][4] Valid for 12 months (FDA/EMA guidelines allow extension with stability data).[1]

    • Note: Methanol stocks are generally stable, but evaporation is a risk. Weigh the sealed vial before storage and check weight before re-use to detect solvent loss.

  • Working Solutions: Prepare fresh weekly or validate stability. Store at 4°C.[1]

Troubleshooting

IssueProbable CauseCorrective Action
Drifting Retention Time Column aging or Mobile Phase pHODV is pH sensitive.[1] Ensure Mobile Phase A (e.g., 0.1% Formic Acid) is fresh.[1]
High Background in Blank Contaminated Stock or CarryoverRun a "System Blank" (pure MeOH). If clean, the IS stock is contaminated with d0 (Isotopic impurity).
Precipitation High Concentration in AqueousODV free base has lower aqueous solubility.[1] Keep organic content >20% in working solutions or use MeOH for spiking.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1][5][6] (2018).[1][7]

  • Cayman Chemical. Product Information: (±)-O-Desmethyl Venlafaxine-d6.[1][8]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 45038904, D,L-O-Desmethyl Venlafaxine-d6.[1][1]

  • Sigma-Aldrich (Cerilliant). O-Desmethylvenlafaxine-D6 Certified Reference Material.[1]

Sources

Method

High-Performance Simultaneous Quantitation of Venlafaxine and O-Desmethylvenlafaxine in Human Plasma via LC-MS/MS

[1][2][3][4][5][6] Executive Summary & Clinical Context Venlafaxine (VEN) is a widely prescribed Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) used for major depressive and anxiety disorders. Its primary active meta...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6]

Executive Summary & Clinical Context

Venlafaxine (VEN) is a widely prescribed Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) used for major depressive and anxiety disorders. Its primary active metabolite, O-Desmethylvenlafaxine (ODV), is formed via hepatic metabolism mediated by CYP2D6 .[1][2][3] Because CYP2D6 exhibits significant genetic polymorphism (poor vs. extensive metabolizers), the ratio of VEN to ODV varies drastically among patients.

Therefore, simultaneous quantification is critical for:

  • Bioequivalence Studies: Demonstrating pharmacokinetic equivalence for generic formulations.

  • Therapeutic Drug Monitoring (TDM): optimizing dosage based on metabolic phenotype.

This protocol details a robust, self-validating LC-MS/MS method using O-Desmethylvenlafaxine-d6 (ODV-d6) as a Stable Isotope Labeled Internal Standard (SIL-IS). The use of ODV-d6 is non-negotiable for high-integrity data, as it specifically compensates for matrix effects and ionization suppression that can compromise the quantification of the more polar metabolite, ODV.

Chemical & Metabolic Pathway

Understanding the metabolic conversion is essential for separating the parent drug from its metabolite. VEN is demethylated to ODV, increasing polarity and altering retention behavior on Reverse Phase Chromatography (RPC).

MetabolicPathway cluster_0 Key Analytical Challenge VEN Venlafaxine (Parent) [Lipophilic] CYP CYP2D6 (Hepatic Enzyme) VEN->CYP ODV O-Desmethylvenlafaxine (Active Metabolite) [More Polar] CYP->ODV O-Demethylation Warning ODV elutes earlier than VEN Susceptible to phospholipid suppression

Figure 1: Metabolic conversion of Venlafaxine to ODV. The increased polarity of ODV requires careful chromatographic optimization to prevent co-elution with early matrix interferences.

Method Development & Causality

Why O-Desmethylvenlafaxine-d6 (ODV-d6)?

While generic internal standards (e.g., Escitalopram) can track injection volume, they cannot compensate for Matrix Effects specific to ODV.

  • The Problem: ODV elutes earlier than VEN in reverse-phase conditions, often falling into the "suppression zone" caused by phospholipids in plasma.

  • The Solution: ODV-d6 co-elutes perfectly with ODV. Any ionization suppression affecting ODV will affect ODV-d6 equally. The area ratio remains constant, ensuring accuracy.

Chromatographic Strategy
  • Column: C18 with high carbon load (e.g., BEH C18) is chosen to retain the polar ODV sufficiently away from the void volume.

  • Mobile Phase: Acidic pH (0.1% Formic Acid) ensures both VEN (pKa ~9.4) and ODV are fully protonated

    
    , maximizing sensitivity in ESI+ mode.
    

Experimental Protocol

A. Reagents & Standards[1][5][10][11]
  • Analytes: Venlafaxine HCl, O-Desmethylvenlafaxine Succinate.

  • Internal Standards: Venlafaxine-d6, O-Desmethylvenlafaxine-d6 (Targeting >99% isotopic purity).[4]

  • Matrix: K2EDTA Human Plasma (Drug-free).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.

B. Sample Preparation (Protein Precipitation)

Rationale: PPT is selected for high throughput. The use of ODV-d6 compensates for the "dirtier" extract compared to SPE.

  • Aliquot: Transfer 50 µL of plasma sample/standard into a 96-well plate.

  • IS Addition: Add 20 µL of Internal Standard Working Solution (500 ng/mL mixture of VEN-d6 and ODV-d6 in 50% MeOH).

  • Precipitation: Add 200 µL of chilled Acetonitrile containing 0.1% Formic Acid.

  • Agitation: Vortex vigorously for 2 minutes.

  • Separation: Centrifuge at 4,000 rpm (approx 2500 x g) for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to a fresh plate containing 100 µL of 10 mM Ammonium Formate (aqueous).

    • Note: Diluting the supernatant with aqueous buffer improves peak shape for early eluting polar compounds like ODV.

C. LC-MS/MS Conditions[1][4][5][11][12][13]

Liquid Chromatography:

  • System: UHPLC System (e.g., Waters Acquity or Agilent 1290).

  • Column: Waters XBridge BEH C18 (2.1 x 50 mm, 2.5 µm) or equivalent.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 5 µL.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 with FA).

  • Mobile Phase B: Acetonitrile.[5]

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 10 Initial Hold (Focusing)
0.50 10 Start Gradient
2.50 90 Elution of Analytes
3.00 90 Wash
3.10 10 Re-equilibration

| 4.00 | 10 | End of Run |

Mass Spectrometry (ESI+ MRM):

  • Source: Electrospray Ionization (Positive Mode).[4][6]

  • Spray Voltage: 3500 V.

  • Gas Temps: Source 150°C, Desolvation 500°C.

MRM Transitions Table:

Analyte Precursor (Q1) Product (Q3) Role Collision Energy (eV)
Venlafaxine 278.2 58.1 Quant 25
278.2 121.1 Qual 35
ODV 264.2 58.1 Quant 25
264.2 107.1 Qual 35
ODV-d6 (IS) 270.2 64.1 IS Quant 25

| VEN-d6 (IS) | 284.2 | 64.1 | IS Quant | 25 |[4]

Note: The product ion m/z 58.1 corresponds to the dimethylamine group. The d6 label is typically on this group, shifting the product to m/z 64.1.

Analytical Workflow Visualization

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma 50µL Plasma Sample IS_Add Add IS (ODV-d6) [CRITICAL STEP] Plasma->IS_Add PPT Protein Ppt (ACN + 0.1% FA) IS_Add->PPT Centrifuge Centrifuge 4000rpm, 10min PPT->Centrifuge Dilute Dilute Supernatant 1:1 with Buffer A Centrifuge->Dilute LC UHPLC Separation (C18 Column) Dilute->LC MS MS/MS Detection (MRM Mode) LC->MS Ratio Calculate Area Ratio (Analyte Area / IS Area) MS->Ratio Quant Quantification (Linear Regression 1/x²) Ratio->Quant

Figure 2: Step-by-step bioanalytical workflow ensuring data integrity through internal standardization.

Validation Criteria (FDA/EMA Compliance)

To ensure this protocol meets regulatory standards (FDA Bioanalytical Method Validation Guidance 2018), the following criteria must be met:

  • Linearity:

    
     using weighted linear regression (
    
    
    
    ).
    • Range: 1.0 ng/mL (LLOQ) to 500 ng/mL.

  • Accuracy & Precision:

    • Intra- and Inter-run CV% must be

      
       (20% at LLOQ).
      
    • Accuracy must be within

      
       of nominal (20% at LLOQ).
      
  • Matrix Effect (IS Normalized):

    • The IS-normalized Matrix Factor should have a CV

      
       across 6 different lots of plasma. This is where ODV-d6 proves its value by correcting for phospholipid suppression. 
      
  • Carryover:

    • Blank injection after ULOQ must show

      
       of LLOQ signal.
      

Troubleshooting & Pro-Tips

IssueProbable CauseCorrective Action
Low Sensitivity for ODV Ion suppression from phospholipids.Ensure the divert valve sends the first 0.8 min to waste. If using PPT, ensure sufficient dilution with aqueous buffer before injection.
Peak Tailing Secondary interactions with silanols.Increase buffer strength (up to 10mM) or ensure pH is < 4.0.
IS Response Drift Evaporation of solvent in autosampler.Use pre-slit silicone mats; ensure autosampler is cooled to 4°C.

References

  • U.S. Food and Drug Administration (FDA). (2018).[7] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Qin, F., et al. (2010).[8] Simultaneous quantification of venlafaxine and O-desmethylvenlafaxine in human plasma by ultra performance liquid chromatography–tandem mass spectrometry. Journal of Chromatography B, 878(7-8), 689-694.[9] Retrieved from [Link]

  • Bhatt, J., et al. (2005). Liquid chromatography–tandem mass spectrometry (LC–MS–MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma.[10][9][11][5][12] Journal of Chromatography B, 829(1-2), 75-81.[10] Retrieved from [Link]

  • Hicks, J. K., et al. (2015). Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for CYP2D6 and CYP2C19 Genotypes and Dosing of Tricyclic Antidepressants.[1] Clinical Pharmacology & Therapeutics. (Contextual reference for CYP2D6 metabolism relevance). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Hub: O-Desmethylvenlafaxine-d6 (ODV-d6) Detection

Current Status: Operational Ticket Scope: Sensitivity Enhancement & Signal Stability for ODV-d6 Welcome to the Application Support Center User: Bioanalytical Researcher / Method Developer Assigned Specialist: Senior Appl...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational
Ticket Scope: Sensitivity Enhancement & Signal Stability for ODV-d6

Welcome to the Application Support Center

User: Bioanalytical Researcher / Method Developer Assigned Specialist: Senior Application Scientist Subject: Optimizing sensitivity and stability for O-Desmethylvenlafaxine-d6 (Internal Standard).

Executive Summary: O-Desmethylvenlafaxine (ODV) is the major active metabolite of Venlafaxine.[1][2] It is significantly more polar than the parent drug due to the phenolic hydroxyl group. This polarity shift often causes poor retention on standard C18 columns, leading to co-elution with matrix phospholipids and subsequent signal suppression of the internal standard (ODV-d6).

This guide addresses the three most common failure modes: Ion Suppression (Matrix Effects) , Sub-optimal MRM Transitions , and Chromatographic Tailing .

Module 1: Mass Spectrometry (The Detection)

Q: I am seeing high baseline noise or low intensity for ODV-d6. Which MRM transitions should I be using?

A: The choice of transition is a trade-off between intensity and specificity. ODV and ODV-d6 form a stable


 ion. The dimethylamine group is the most labile, generating a high-intensity fragment, but it is also non-specific and prone to solvent noise.

Recommendation: If your background is high, switch from the "Quantifier" (Amine loss) to the "Qualifier" (Ring structure) transition, even if absolute intensity looks lower. The Signal-to-Noise (S/N) ratio is often better.

Optimized MRM Table

Assumes d6-label is on the N,N-dimethyl group (standard commercial labeling).

CompoundPrecursor (m/z)Product (m/z)TypeCollision Energy (V)Notes
ODV (Analyte) 264.258.1 Quantifier25-30High intensity, high noise (Dimethylamine fragment).
264.2107.1 Qualifier35-40High Specificity. Phenol ring fragment. Use if baseline is noisy.
ODV-d6 (IS) 270.264.1 Quantifier25-30Corresponds to d6-labeled dimethylamine.
270.2107.1 Qualifier35-40Ring fragment (unlabeled). Precursor selection (270) provides the selectivity.

Critical Check: Verify your Certificate of Analysis. If your ODV-d6 is ring-labeled (cyclohexyl or phenyl ring), your product ions will shift. The table above applies to


 labeling.[3][4]

Module 2: Sample Preparation (The Matrix)

Q: My IS response drops significantly in patient samples compared to neat standards. Why?

A: You are likely experiencing Phospholipid Suppression . ODV is polar; if you use Protein Precipitation (PPT), phospholipids often co-elute with ODV, "stealing" charge in the ESI source.

Protocol Upgrade: Switch from PPT to Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) . Since ODV is a base (amine), MCX allows you to wash away neutrals and acids (including phospholipids) with 100% organic solvent before eluting the analyte.

Workflow Visualization: MCX Extraction Logic

MCX_Workflow cluster_legend Mechanism Start Plasma Sample (Spiked with ODV-d6) Pretreat Pre-treatment Dilute 1:1 with 4% H3PO4 (Ionizes Amine -> NH+) Start->Pretreat Load Load MCX Cartridge (Analyte binds via Ionic + Hydrophobic) Pretreat->Load Wash1 Wash 1: 2% Formic Acid (Removes proteins/acids) Load->Wash1 Wash2 Wash 2: 100% Methanol (CRITICAL STEP: Removes Phospholipids) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Neutralizes Amine -> Release) Wash2->Elute Note Acidic load ensures ODV is charged (+). Basic elution neutralizes ODV to break ionic bond.

Figure 1: Mixed-Mode Cation Exchange (MCX) workflow designed to remove phospholipid interferences that suppress ODV-d6 ionization.

Module 3: Chromatography (The Separation)

Q: The ODV-d6 peak is tailing, and retention is inconsistent. How do I fix the peak shape?

A: ODV contains a secondary amine and a phenol. On standard C18 columns at acidic pH (formic acid), the amine is protonated (


). Charged analytes interact with residual silanols on the column stationary phase, causing "secondary interactions" that lead to tailing.

Troubleshooting Steps:

  • The "High pH" Strategy (Recommended):

    • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10).

    • Mobile Phase B: Acetonitrile.

    • Why? At pH 10, the amine is deprotonated (neutral). Neutral molecules interact purely hydrophobically with the C18 chain, resulting in sharp, symmetrical peaks and better retention.

  • The "Biphenyl" Strategy:

    • If you must stay at acidic pH (e.g., for other analytes), switch the column from C18 to a Biphenyl or PFP (Pentafluorophenyl) phase. These provide pi-pi interactions with the ODV phenol ring, increasing retention without relying solely on hydrophobicity.

Decision Logic: Column & Mobile Phase Selection

LC_Optimization Problem Poor Peak Shape / Tailing Check_pH Current Mobile Phase pH? Problem->Check_pH Acidic Acidic (Formic Acid) Check_pH->Acidic Basic Basic (NH4OH / Bicarb) Check_pH->Basic Action_Acid Switch Column: Use Biphenyl or PFP (Pi-Pi interactions) Acidic->Action_Acid Action_Basic Check Column Stability: Ensure Hybrid Particle (BEH/Gemini) (Silica dissolves at pH > 8) Basic->Action_Basic

Figure 2: Decision tree for optimizing chromatographic conditions based on mobile phase pH.

Module 4: Internal Standard Handling

Q: Is "Cross-Talk" affecting my quantitation?

A: Cross-talk occurs when the analyte (ODV) contributes signal to the IS channel (ODV-d6), or vice versa.

Self-Validation Protocol:

  • Inject ULOQ (Upper Limit of Quantitation) of Unlabeled ODV: Monitor the transition for ODV-d6 (270 -> 64).

    • Acceptance: Signal should be < 5% of the IS response.

  • Inject IS Only (ODV-d6): Monitor the transition for ODV (264 -> 58).

    • Acceptance: Signal should be < 20% of the LLOQ response.

Note on Deuterium Effect: Deuterated compounds are slightly less lipophilic than their non-deuterated counterparts. On high-resolution UPLC runs, ODV-d6 may elute slightly earlier than ODV (by 0.02 - 0.05 min). This is normal. Ensure your integration window covers both.

References

  • Dubey, S. K., et al. (2013). "Rapid sensitive validated UPLC-MS method for determination of venlafaxine and its metabolite in rat plasma."[5] Journal of Pharmaceutical Analysis.

  • Saha, S. K., et al. (2021). "Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite."[6][7] Scientific Reports.[7]

  • Liu, W., et al. (2011). "High performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-MS/ESI) method for simultaneous determination of venlafaxine and its three metabolites in human plasma." Journal of Chromatography B.

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation."

Sources

Optimization

minimizing matrix effects with O-Desmethylvenlafaxine-d6 internal standard

Topic: Minimizing Matrix Effects with O-Desmethylvenlafaxine-d6 Introduction: The Matrix Effect Paradox Welcome to the Technical Support Center. You are likely here because you are quantifying O-Desmethylvenlafaxine (ODV...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Matrix Effects with O-Desmethylvenlafaxine-d6

Introduction: The Matrix Effect Paradox

Welcome to the Technical Support Center. You are likely here because you are quantifying O-Desmethylvenlafaxine (ODV) in biological matrices (plasma, urine) and observing inconsistencies despite using a stable isotope-labeled internal standard (SIL-IS), O-Desmethylvenlafaxine-d6 (ODV-d6) .

The Core Problem: While ODV-d6 is the gold standard for correcting ionization variations, it does not remove the matrix components causing them. If ion suppression exceeds 50-60%, the signal-to-noise ratio (S/N) drops, and the IS may fail to linearize the response, leading to quantitation errors at the Lower Limit of Quantitation (LLOQ).

This guide provides validated workflows to physically remove the primary source of matrix effects—phospholipids (PLs) —and optimize the performance of your ODV-d6 IS.

Module 1: Diagnostic Troubleshooting

Use this section to identify the specific nature of your matrix effect before altering your extraction protocol.

Q1: My ODV-d6 IS response varies significantly (>20%) between patient samples. Is this normal?

A: No. While some variation is expected, excessive fluctuation indicates "Differential Matrix Effects."

  • Root Cause: Co-eluting phospholipids (specifically lysophosphatidylcholines) are suppressing the ESI signal differently in each patient sample.

  • Immediate Check: Monitor the m/z 184 > 184 (phosphocholine headgroup) transition in your MS method. If a massive broad peak overlaps with your ODV/ODV-d6 retention time, your extraction is insufficient.

  • Resolution: Switch from simple Protein Precipitation (PPT) to Protocol A (SPE) or Protocol B (PL Removal) below.

Q2: My ODV-d6 elutes slightly earlier than the analyte. Does this matter?

A: Yes, this is the Deuterium Isotope Effect .

  • Mechanism: Deuterium is slightly more lipophilic than hydrogen, which can cause the deuterated IS to elute slightly earlier on C18 columns.

  • Risk: If the matrix suppression zone (e.g., a salt front or lipid burst) is sharp, the IS might elute outside the suppression window while the analyte elutes inside it. This renders the IS ineffective.

  • Fix:

    • Reduce Isotope Effect: Use a column with higher aqueous stability (e.g., C18 Phenyl-Hexyl) or lower the organic start of your gradient to merge the peaks.

    • Check Integration: Ensure your integration window captures both peaks identically.

Q3: I see "crosstalk" where the IS channel shows a peak in the analyte blank.

A: This is likely Isotopic Impurity or Fragmentation Crosstalk .

  • Check: Verify the Certificate of Analysis (CoA) for your ODV-d6. Ensure the "d0" (unlabeled) contribution is <0.5%.

  • Mass Spec Tuning: ODV (m/z 264.2) and ODV-d6 (m/z 270.2) are well separated by mass. However, ensure your collision energy isn't too high, which might strip the label if it's on a labile site (though commercial ODV-d6 usually labels the cyclohexyl ring, which is stable).

Module 2: Optimized Extraction Protocols

Scientific Rationale: ODV is a polar (logP ~0.7), basic amine (pKa ~9.4). Standard Liquid-Liquid Extraction (LLE) with non-polar solvents (hexane) recovers ODV poorly compared to the parent drug Venlafaxine.

Decision Matrix: Which Method to Choose?

ExtractionDecision start Start: ODV Quantitation sensitivity Required Sensitivity? start->sensitivity high_sens High Sensitivity (LLOQ < 1 ng/mL) sensitivity->high_sens med_sens Routine/Clinical (LLOQ > 5 ng/mL) sensitivity->med_sens method_spe Protocol A: Mixed-Mode SPE (MCX) high_sens->method_spe Cleanest Extract method_pl Protocol B: PL Removal Plates med_sens->method_pl Fastest Workflow

Figure 1: Decision tree for selecting the optimal extraction strategy based on sensitivity requirements.

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE

The Gold Standard for eliminating matrix effects.

Mechanism: Exploits the basic nitrogen of ODV. At low pH, ODV is positively charged and binds to the sorbent. Neutral interferences (phospholipids) are washed away with organic solvents before ODV is eluted at high pH.

StepSolvent/ActionScientific Rationale
1. Sample Prep 200 µL Plasma + 20 µL ODV-d6 + 200 µL 2% Formic AcidAcidifies ODV (protonates amine) to bind to cation-exchange sorbent.
2. Condition 1 mL Methanol -> 1 mL WaterActivates sorbent pores.
3. Load Load pre-treated sampleODV+ binds to sorbent via ionic interaction.
4. Wash 1 1 mL 2% Formic Acid in WaterRemoves proteins and salts.
5. Wash 2 1 mL MethanolCRITICAL STEP: Removes neutral phospholipids and hydrophobic matrix. ODV remains bound ionically.
6. Elute 2 x 250 µL 5% Ammonium Hydroxide in MethanolHigh pH deprotonates ODV, breaking the ionic bond and releasing it.
7. Reconstitute Dry under N2, reconstitute in Mobile PhaseReady for LC-MS/MS.
Protocol B: Phospholipid Removal Plates (High Throughput)

Better than protein precipitation, faster than SPE.

Mechanism: Uses a specialized filter plate (e.g., Waters Ostro™, Agilent Captiva™) containing a sorbent that specifically retains phospholipids while allowing the analyte to pass through.

  • Mix: Add 100 µL Plasma + 10 µL ODV-d6 to the plate well.

  • Precipitate: Add 300 µL 1% Formic Acid in Acetonitrile.

  • Aspirate: Apply vacuum. The filtrate contains ODV and ODV-d6; phospholipids are trapped in the plate.

  • Inject: Direct injection of filtrate (or dilute with water to match initial mobile phase).

Module 3: Validation & Calculations (FDA 2018 Compliance)

To prove your ODV-d6 is effectively minimizing matrix effects, you must calculate the IS-Normalized Matrix Factor (MF) .

The Experiment

Prepare three sets of samples:

  • Set A (Neat Standard): ODV and ODV-d6 in mobile phase.

  • Set B (Post-Extraction Spike): Extract blank plasma, then add ODV and ODV-d6 to the extract.

  • Set C (Pre-Extraction Spike): Spike plasma with ODV/ODV-d6, then extract.

The Calculation

1. Absolute Matrix Factor (MF):



  • Interpretation: MF < 1 indicates suppression; MF > 1 indicates enhancement.

2. IS-Normalized Matrix Factor:



Acceptance Criteria (FDA/EMA):

  • The CV% of the IS-Normalized MF calculated from at least 6 different lots of matrix must be ≤ 15% .

  • Why this matters: If your ODV-d6 works correctly, the ratio should be close to 1.0, even if the absolute MF is 0.5 (50% suppression), because the IS is suppressed to the exact same degree.

Module 4: Reference Data

Analyte Properties
PropertyODV (O-Desmethylvenlafaxine)Relevance to Protocol
LogP ~0.74 (Polar)Makes LLE difficult; favors SPE/PPT.
pKa ~9.4 (Basic)Ideal for Cation Exchange (MCX) SPE.
Metabolism CYP2D6 (minor), UGT (major)Phase II glucuronides may revert to parent in source if not separated.
References
  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1] (2018).[2] Available at: [Link]

  • Dubey, S. K., et al. Rapid sensitive validated UPLC-MS method for determination of venlafaxine and its metabolite in rat plasma.[3] Journal of Pharmaceutical Analysis (2013).[3] Available at: [Link]

  • Bhatt, J., et al. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma.[4] Journal of Chromatography B (2008). Available at: [Link]

  • Chambers, E., et al.Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B (2007).

Sources

Troubleshooting

resolving ion suppression issues in O-Desmethylvenlafaxine-d6 analysis

Topic: Resolving Ion Suppression & Matrix Effects Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Ion Suppression & Matrix Effects

Status: Operational Lead Scientist: Dr. A. Vance, Senior Applications Chemist Last Updated: February 22, 2026

Executive Summary

You are likely reading this because your internal standard (ODV-d6) response is erratic, your linearity is failing at the lower limit (LLOQ), or your calculated concentrations are drifting between patient lots.

In the analysis of O-Desmethylvenlafaxine (ODV), a polar metabolite, ion suppression is the primary antagonist. While ODV-d6 is a stable isotope-labeled internal standard (SIL-IS), it is not immune to physics. If your IS is suppressed differently than your analyte, your method is invalid.

This guide moves beyond basic "dilute-and-shoot" advice to address the root causes: Phospholipid interference , Deuterium Isotope Effects , and Extraction Selectivity .

Module 1: The Diagnostic Phase

Q: How do I prove ion suppression is the cause of my signal loss?

A: Stop guessing and run a Post-Column Infusion (PCI) experiment. Comparing peak areas between neat standards and matrix spikes is useful for calculation, but it tells you nothing about where the suppression is occurring chromatographically. You need to visualize the "Zone of Suppression."[1]

The Protocol (PCI):

  • Setup: Place a solution of ODV-d6 (at ~50% of your ULOQ concentration) in a syringe pump.

  • Flow: Infuse this constant stream into the LC effluent via a T-piece after the column but before the MS source.

  • Injection: Inject a blank extracted matrix sample (e.g., plasma processed by your current method).

  • Observation: Monitor the MRM transition for ODV-d6. The baseline should be high and stable.

  • Result: Any dip (suppression) or hump (enhancement) in the baseline indicates a matrix effect. If your ODV peak elutes during a "dip," you have a suppression problem.

PCI_Setup cluster_LC LC System cluster_Infusion Continuous Infusion LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee Mixing Tee (High Pressure) Column->Tee Syringe Syringe Pump (ODV-d6 Standard) Syringe->Tee MS MS/MS Source (ESI+) Tee->MS Data Chromatogram (Baseline Dips = Suppression) MS->Data

Figure 1: Schematic of the Post-Column Infusion (PCI) setup.[2] This "smoke test" reveals exactly when matrix interferents elute relative to your analyte.

Module 2: The "Deuterium Trap"

Q: I am using ODV-d6. Shouldn't that compensate for all matrix effects?

A: Not always.[1] Deuterium is not Carbon-13. This is a common misconception. While


C or 

N labeled standards are chemically identical to the native drug, Deuterium (

H) changes the lipophilicity of the molecule slightly.
  • The Mechanism: The C-D bond is shorter and stronger than the C-H bond, slightly reducing the interaction with the C18 stationary phase.

  • The Consequence: In high-efficiency UHPLC, ODV-d6 often elutes slightly earlier than native ODV.

  • The Failure Mode: If a sharp band of phospholipids elutes between the d6 and the native peak, or if the d6 shifts into a suppression zone that the native peak avoids, the IS no longer "sees" the same matrix as the analyte.

Corrective Action:

  • Check Retention Times: Zoom in. If

    
     min, you are at risk.
    
  • Switch IS: If budget permits, switch to

    
    C-ODV . If not, you must clean up the sample (see Module 3) to remove the suppression zone entirely.
    
Module 3: Sample Preparation (The Root Cause)

Q: I'm using Protein Precipitation (PPT) with Acetonitrile. Is that enough?

A: For ODV in plasma, usually No. PPT removes proteins but leaves behind Phospholipids (PLs) . PLs (Glycerophosphocholines) are the primary cause of ion suppression in ESI+. They build up on the column and can elute unpredictably in subsequent runs.

Comparison of Extraction Techniques:

FeatureProtein Precipitation (PPT)Solid Phase Extraction (SPE)Supported Liquid Extraction (SLE)
Cleanliness Low (High PL content)High (Removes PLs & Salts)Medium-High
Recovery VariableConsistent (>85%)High
Cost/Sample LowHighMedium
Suitability for ODV Poor (Risk of suppression)Excellent (MCX Recommended)Good

Recommended Protocol: Mixed-Mode Cation Exchange (MCX) Since ODV is a basic amine, use MCX to wash away neutral lipids using harsh organic solvents while the ODV remains locked to the sorbent by charge.

  • Load: Acidified plasma (locks ODV to cation exchange sites).

  • Wash 1: Aqueous acid (removes proteins/salts).

  • Wash 2: 100% Methanol (The Critical Step). This removes neutral phospholipids. Since ODV is charged, it stays on the cartridge.

  • Elute: 5% Ammonium Hydroxide in Methanol (neutralizes ODV, releasing it).

Sample_Prep Start Start: Plasma Sample PPT Protein Precipitation (ACN/MeOH) Start->PPT Check Is Sensitivity/LLOQ Sufficient? PPT->Check Success Validate Method Check->Success Yes Fail Ion Suppression Detected Check->Fail No Solution Switch to MCX SPE (Remove Phospholipids) Fail->Solution Mechanism Wash with 100% MeOH (Elutes Neutral Lipids) Solution->Mechanism Final Clean Extract (ODV + ODV-d6) Mechanism->Final

Figure 2: Decision workflow for upgrading sample preparation from simple precipitation to targeted extraction.

Module 4: Chromatographic Resolution

Q: I cannot change my extraction method. How can I fix this via LC?

A: You must separate the "PL Zone" from the ODV peak. Phospholipids generally elute late in a Reverse Phase gradient (high % organic). ODV is polar and elutes early.

Troubleshooting Steps:

  • Monitor PLs: Add the transition m/z 184 > 184 (Phosphatidylcholines) to your method. You need to "see" the enemy.

  • Adjust Gradient:

    • If ODV elutes in the void volume (unretained), it is co-eluting with salts. Use a highly aqueous start (e.g., 5% B) or switch to a Biphenyl or HILIC column to increase retention of polar amines.

    • Ensure you have a high-organic flush (95% B) at the end of every injection to clear the PLs.

    • Warning: If you shorten the run time too much, the PLs from Injection 1 might wrap around and elute on top of ODV in Injection 2.

References
  • US Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.
  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. (Detailed comparison of PPT vs. SPE for phospholipid removal).
  • Wang, S., & Cyronak, M. (2013). Recent Advances in the Removal of Phospholipids. Bioanalysis Zone. Retrieved from [Link]

Sources

Optimization

Technical Support Center: O-Desmethylvenlafaxine-d6 Integrity &amp; Stability

Current Status: Operational Subject: Preventing Deuterium Exchange & Ensuring Isotopic Integrity Target Analyte: O-Desmethylvenlafaxine-d6 (ODV-d6) Primary Application: LC-MS/MS Internal Standard (Bioanalysis)[1][2][3] M...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Preventing Deuterium Exchange & Ensuring Isotopic Integrity Target Analyte: O-Desmethylvenlafaxine-d6 (ODV-d6) Primary Application: LC-MS/MS Internal Standard (Bioanalysis)[1][2][3]

Module 1: The Science of Stability (Core Directive)

The "Exchange" Myth vs. Reality

Users often contact us fearing "deuterium back-exchange" when they observe signal loss or cross-talk in their MS channels.[1][2] To troubleshoot effectively, we must distinguish between three distinct physical phenomena:

  • Rapid Solvent Exchange (O-D/N-D):

    • Mechanism: The phenolic hydroxyl (-OH) and the ammonium proton (-NH+) of ODV-d6 are "labile."[1][2][3][4] In any protic solvent (Water, Methanol), these protons exchange with solvent protons instantly.[2]

    • Impact: This is normal.[2][3][4] Your "d6" label is typically located on the carbon skeleton (e.g., the

      
      -dimethyl groups).[2][4] These C-D bonds do not  exchange with solvent under standard storage or extraction conditions.[2][4]
      
    • Verdict: Do not attempt to prevent O-H/N-H exchange; it is thermodynamically inevitable and irrelevant to the "d6" mass shift if the label is on the carbon.

  • Chemical Instability (Degradation):

    • Mechanism: ODV is a

      
      -hydroxy phenethylamine.[2][3] Under harsh acidic conditions (
      
      
      
      ) or high heat, it can undergo dehydration to form a cyclohexenyl derivative, or oxidation.[2]
    • Impact: Degradation changes the parent mass, causing "loss of signal," but not necessarily "exchange" of the isotope.

  • In-Source Fragmentation (The "Ghost" Exchange):

    • Mechanism: If the d6 label is on the

      
      -dimethyl groups (
      
      
      
      ), high declustering potential (DP) or fragmentor voltage can cleave a methyl group inside the ion source before mass selection.[2][3][4]
    • Impact: You observe a mass shift that mimics isotopic impurity.[2][3]

Structural Vulnerabilities

Most commercial ODV-d6 is labeled on the


-dimethyl  groups (Chemical Formula: 

).[1][2][3][4]
  • Stability: The

    
     bond is shorter and stronger than the 
    
    
    
    bond (Kinetic Isotope Effect).[2] These methyl groups are chemically inert to exchange in aqueous media.[2][4]
  • Risk Zone: If your custom standard is labeled on the aromatic ring (ortho to the phenol), acid-catalyzed aromatic substitution can cause H/D exchange over long periods in acidic solution.[1][2] Always verify your label position.[2][4]

Module 2: Troubleshooting Guides (Q&A)

Topic: Mass Shift & Signal Integrity

Q: I am seeing significant signal in the unlabeled ODV channel (M+0) when injecting pure ODV-d6. Is my standard exchanging? A: It is highly unlikely to be chemical exchange.[2][3] This is usually Isotopic Interference or Fragmentation .[2]

  • Step 1 (Check Purity): Review the Certificate of Analysis (CoA).[2][3][4] Commercial standards typically have

    
     isotopic purity.[2][3] A 1% contribution to M+0 is expected.[2]
    
  • Step 2 (Check Source): Lower your Fragmentor Voltage (or Declustering Potential) by 10-20V.[2] The

    
    -methyl group is labile; excessive energy can strip a 
    
    
    
    group or cause hydride/deuteride scrambling in the source.[2]
  • Step 3 (Check Crosstalk): If using MRM, ensure your mass transitions do not overlap due to wide isolation windows.[2][3]

Q: My ODV-d6 signal intensity decreases over 24 hours in the autosampler. Is this deuterium loss? A: No, this is likely oxidative degradation or precipitation , not deuterium exchange.[2]

  • Explanation: ODV contains a secondary alcohol and a phenol.[2] Phenols are oxidation-prone.[2][4]

  • Solution: Add an antioxidant (e.g., 0.1% Ascorbic Acid) to your reconstitution solvent or keep the autosampler at

    
    .[2][3][4] Ensure the pH is neutral to slightly acidic (pH 4-6); avoid alkaline pH (
    
    
    
    ) where the phenolate ion forms, accelerating oxidation.
Topic: Extraction & Processing

Q: Can I use deuterated solvents (D2O, MeOD) to prevent exchange? A: For ODV-d6, this is unnecessary and wasteful .[2]

  • Reasoning: Since the d6 label is on the carbon backbone, protic solvents (H2O, MeOH) will not remove the label. Using D2O will only deuterate the -OH and -NH sites, which will instantly swap back to -H in the LC mobile phase anyway.[2]

Q: I am using acid hydrolysis to cleave glucuronides. Will this damage the d6 label? A: It depends on the label position.[2]

  • Dimethyl-d6: Generally stable to mild acid hydrolysis (e.g., 1M HCl, 60°C, 1hr).[2]

  • Ring-d6: High Risk. Acid-catalyzed electrophilic aromatic substitution can swap aromatic deuteriums for protons.[1][2][3][4]

  • Recommendation: Use enzymatic hydrolysis (

    
    -glucuronidase) instead of acid hydrolysis.[1][2][3] It is gentler, operates at neutral pH, and guarantees isotopic integrity.
    

Module 3: Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Prevent oxidative degradation and concentration drift.[1][2]

ParameterSpecificationReason
Solvent Methanol (LC-MS Grade)High solubility; prevents hydrolysis better than water.[1][2][3][4]
Concentration 100

g/mL or 1 mg/mL
Higher concentrations are more stable against adsorption losses.[1][2][3][4]
Storage Temp

or

Arrhenius equation: lower T slows all degradation kinetics.[1][2][3][4]
Container Amber Glass (Silanized)Prevents UV-induced oxidation and adsorption to glass silanols.[1][2][3][4]
Shelf Life 12-24 MonthsRe-verify against fresh reference standard annually.
Protocol B: pH-Controlled Extraction (Liquid-Liquid Extraction)

Objective: Maximize recovery without inducing phenolic oxidation or ring activation.[1][2][3]

  • Sample Prep: Aliquot 100

    
    L plasma/urine.[2][3]
    
  • Internal Standard: Add 10

    
    L ODV-d6 working solution.
    
  • Buffer Addition: Add 200

    
    L Ammonium Acetate Buffer (pH 6.0) .
    
    • Note: Avoid high pH (>9).[2] While high pH drives the amine to the free base for extraction, it also ionizes the phenol (

      
      ), making the molecule amphoteric and harder to extract into organic solvents. pH 6-8 is the "sweet spot" where the amine is partially neutral but the phenol remains protonated.
      
  • Extraction Solvent: Add 1 mL MTBE (Methyl tert-butyl ether) or Ethyl Acetate.[2]

  • Agitation: Vortex 5 min; Centrifuge 5 min @ 4000g.

  • Evaporation: Evaporate supernatant under

    
     at 
    
    
    
    .
    • Warning: Do not exceed

      
       to prevent thermal degradation.[2]
      

Module 4: Visualization (Troubleshooting Logic)

The following diagram illustrates the decision matrix for diagnosing "Apparent Deuterium Loss."

ODV_Troubleshooting Start Observation: Unexpected Mass Shift or Signal Loss in ODV-d6 Check_Label Check Label Position (CoA) Start->Check_Label Is_Methyl Label is N-methyl-d6 Check_Label->Is_Methyl Is_Ring Label is Aromatic-d6 Check_Label->Is_Ring Check_Source Check MS Source (Fragmentor/DP) Is_Methyl->Check_Source Most Common Issue Check_pH Check Extraction pH & Temperature Is_Ring->Check_pH Risk of Exchange Action_Source Action: Lower Voltage (Prevent In-Source Fragmentation) Check_Source->Action_Source Fragmenting? Action_Oxidation Action: Add Antioxidant (Prevent Degradation) Check_Source->Action_Oxidation Not Fragmenting? Action_Enzyme Action: Switch to Enzymatic Hydrolysis Check_pH->Action_Enzyme Using Acid?

Caption: Decision tree for isolating the root cause of apparent deuterium loss in O-Desmethylvenlafaxine-d6.

References

  • U.S. Food and Drug Administration (FDA). (2018).[2][3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Liu, G., et al. (2011).[2][3] "Stress degradation behavior of desvenlafaxine: Identification of degradation products by LC-MS." Journal of Chromatographic Science. (Contextual grounding on degradation pathways).

  • Chowdhury, S.K., et al. (2010).[2][3] "Use of deuterated internal standards in LC-MS/MS: Advantages and pitfalls." Bioanalysis. (General reference for IS fragmentation issues).

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Assessing Linearity and Range with O-Desmethylvenlafaxine-d6

Executive Summary In quantitative LC-MS/MS bioanalysis, the choice of internal standard (IS) is the single most critical factor determining the ruggedness of an assay. This guide objectively compares the performance of O...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative LC-MS/MS bioanalysis, the choice of internal standard (IS) is the single most critical factor determining the ruggedness of an assay. This guide objectively compares the performance of O-Desmethylvenlafaxine-d6 (ODV-d6) —a stable isotope-labeled (SIL) internal standard—against non-deuterated structural analogs for the quantification of O-Desmethylvenlafaxine (ODV), the major active metabolite of Venlafaxine.

While structural analogs (e.g., Venlafaxine or Tramadol) offer lower upfront costs, they frequently fail to compensate for matrix effects and recovery variations, leading to non-linear responses at the Lower Limit of Quantitation (LLOQ). This guide provides experimental protocols and data demonstrating why ODV-d6 is the mandatory choice for regulatory-compliant method validation (FDA/EMA).

Part 1: The Role of ODV-d6 in LC-MS/MS

O-Desmethylvenlafaxine is an SNRI metabolite requiring high-sensitivity quantification in plasma and urine. The primary challenge in its analysis is Matrix Effect (ME) —the suppression or enhancement of ionization caused by co-eluting phospholipids and salts.

Mechanism of Action

ODV-d6 contains six deuterium atoms (


), shifting its molecular weight by +6 Da compared to the analyte. Because it is chemically identical to the analyte (except for the isotope mass), it shares:
  • Identical Extraction Recovery: Any loss of analyte during sample prep is mirrored by the IS.

  • Near-Identical Retention Time (RT): It co-elutes with the analyte, experiencing the exact same ionization environment (matrix suppression) at the electrospray source.

Critical Note on Deuterium Isotope Effect: While SIL-IS is the gold standard, deuterium is slightly less lipophilic than hydrogen. In Ultra-High Performance Liquid Chromatography (UHPLC), this can cause ODV-d6 to elute slightly earlier than ODV. If this separation is too wide, the IS no longer compensates for matrix effects occurring at the analyte's specific RT. This guide’s protocol minimizes this shift.

Visualizing the Compensation Mechanism

MatrixEffectCompensation cluster_0 Critical Compensation Point Sample Biological Sample (Analyte + Matrix) Extraction Solid Phase Extraction (SPE) Sample->Extraction Matrix Interference Spike Spike ODV-d6 (IS) Spike->Extraction Correction Factor LC LC Separation Extraction->LC Co-elution ESI ESI Source (Ionization) LC->ESI Matrix suppresses both equally MS MS/MS Detection ESI->MS Ratio (Analyte/IS) remains constant

Figure 1: Mechanism of Matrix Effect Compensation using ODV-d6. Because the IS and Analyte are suppressed equally in the source, the ratio remains linear.

Part 2: Experimental Design for Linearity & Range

To validate linearity, we must assess the relationship between concentration and response ratio (Analyte Area / IS Area) across the dynamic range.

Materials
  • Analyte: O-Desmethylvenlafaxine Succinate.

  • Internal Standard A (Target): O-Desmethylvenlafaxine-d6 (ODV-d6).

  • Internal Standard B (Comparator): Venlafaxine HCl (Structural Analog).

  • Matrix: Pooled Human Plasma (

    
    EDTA).
    
Protocol: Calibration Curve Preparation

Standard FDA/EMA validation workflow.

  • Stock Preparation:

    • Dissolve ODV-d6 in Methanol to 1.0 mg/mL.

    • Prepare Working IS Solution at 500 ng/mL in 50:50 Methanol:Water.

  • Spiking:

    • Prepare 8 non-zero calibration standards in plasma ranging from 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ) .

    • Add 50 µL of Working IS Solution to 200 µL of each plasma standard.

  • Extraction (Protein Precipitation):

    • Add 600 µL Acetonitrile (0.1% Formic Acid). Vortex 5 mins. Centrifuge 10 mins at 10,000 rpm.

    • Inject supernatant.

LC-MS/MS Conditions
  • Column: C18 (2.1 x 50mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water / (B) Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 min.

  • Transitions:

    • ODV: 264.2

      
       58.1
      
    • ODV-d6: 270.2

      
       64.1 (Mass shift +6)
      

Part 3: Comparative Performance Analysis

The following data simulates a validation study comparing ODV-d6 against a structural analog (Venlafaxine) and External Standardization (No IS).

Linearity and Regression ( )

Weighting factor


 is applied to emphasize accuracy at the lower end of the curve.
ParameterODV-d6 (SIL-IS)Venlafaxine (Analog IS)External Std (No IS)
Linearity (

)
0.9998 0.99420.9210
Slope Consistency HighMedium (Drifts during run)Low (Highly variable)
Interceptor Near ZeroNegative BiasHigh Positive Bias

Analysis: ODV-d6 provides a near-perfect linear regression. The Analog IS (Venlafaxine) shows acceptable linearity (


) initially but degrades during long batches due to slight retention time drift separating it from the matrix suppression zone of the analyte.
Accuracy and Precision at LLOQ (1.0 ng/mL)

The most critical test of range is the Lower Limit of Quantitation.

Replicate (n=6)ODV-d6 (Calc. Conc.)Analog IS (Calc. Conc.)
11.020.85
20.981.25
31.010.79
41.050.92
50.991.15
60.970.88
Mean 1.003 0.973
% CV (Precision) 2.8% 18.4%
% RE (Accuracy) +0.3% -2.7%

Scientific Insight: While the mean accuracy of the Analog IS is acceptable (-2.7%), the precision (%CV) is 18.4% , which is dangerously close to the regulatory failure limit (20% at LLOQ). ODV-d6 maintains a tight 2.8% CV because it corrects for injection-to-injection variability in the ESI source.

Matrix Effect (ME) Assessment

Calculated as: (Response in Matrix / Response in Solvent) x 100

  • ODV Analyte ME: 65% (Significant Suppression)

  • ODV-d6 IS ME: 66% (Matches Analyte)

  • Analog IS ME: 85% (Does not match Analyte)

Part 4: Troubleshooting & Optimization

When using ODV-d6, two specific technical issues must be managed to ensure valid linearity.

Cross-Talk (Signal Contribution)

Ensure the d6 standard does not contain "d0" (unlabeled) impurities, which would artificially increase the analyte signal.

  • Test: Inject a blank sample containing only ODV-d6 at the ULOQ concentration.

  • Acceptance: Response in the analyte channel must be

    
     of the LLOQ response.
    
Deuterium Retention Time Shift

As noted, d6 isotopes can elute earlier.

  • Mitigation: Use a column with high carbon load (e.g., C18) and avoid extremely shallow gradients. Ensure the integration window for the IS is wide enough to capture the peak if it shifts slightly relative to the analyte.

Workflow for Linearity Failure Investigation

Troubleshooting Start Linearity Failure (R² < 0.99) CheckWeighting Check Weighting (Is 1/x² applied?) Start->CheckWeighting CheckISPlot Plot IS Response vs Injection # CheckWeighting->CheckISPlot Drift IS Response Drifts? CheckISPlot->Drift YesDrift System Issue (Source dirty / Spray unstable) Drift->YesDrift Yes NoDrift Check Cross-Talk Drift->NoDrift No CrossTalk Inject IS Only Detect Analyte? NoDrift->CrossTalk YesCross Impure IS Buy new Lot CrossTalk->YesCross Yes NoCross Check Prep Errors CrossTalk->NoCross No

Figure 2: Decision tree for troubleshooting linearity failures in ODV-d6 assays.

References

  • US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 45038904, D,L-O-Desmethyl Venlafaxine-d6. Retrieved from

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from

Sources

Comparative

A Comparative Guide to the Determination of Relative Response Factors for O-Desmethylvenlafaxine-d6 in Quantitative Bioanalysis

This guide provides an in-depth, objective comparison and a detailed experimental framework for determining the Relative Response Factor (RRF) of O-Desmethylvenlafaxine-d6, a stable isotope-labeled internal standard (SIL...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison and a detailed experimental framework for determining the Relative Response Factor (RRF) of O-Desmethylvenlafaxine-d6, a stable isotope-labeled internal standard (SIL-IS), against its non-labeled analyte, O-Desmethylvenlafaxine. As researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of bioanalytical data is paramount. This document moves beyond a simple procedural list to explain the causality behind experimental choices, grounding every step in established scientific principles and regulatory expectations.

The use of a SIL-IS is the gold standard in quantitative mass spectrometry, designed to compensate for variability during sample processing and analysis.[1][2] However, a common misconception is that the response between the analyte and its SIL-IS is identical (i.e., RRF = 1.0). While structurally similar, differences in isotopic composition can lead to slight variations in chromatographic retention and mass spectrometric response.[3][4] Therefore, the precise experimental determination of the RRF is a critical component of method validation, ensuring the highest level of accuracy in pharmacokinetic and toxicokinetic studies.[5]

This guide will compare the performance of a SIL-IS with other alternatives, provide the theoretical and regulatory framework for RRF determination, and offer a self-validating experimental protocol complete with data analysis workflows.

The Theoretical & Regulatory Imperative for RRF Determination

The Relative Response Factor is a measure used to correct for differences in detector response between two compounds at identical concentrations.[6][7] In the context of liquid chromatography-mass spectrometry (LC-MS), it is defined by the ratio of the slopes of the respective calibration curves.[8][9]

Formula for RRF Calculation:

RRF = Slope of Analyte (O-Desmethylvenlafaxine) / Slope of Internal Standard (O-Desmethylvenlafaxine-d6)

Where the slope is derived from a linear regression of the instrument response (peak area) versus concentration.[9]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous validation of bioanalytical methods.[10][11] A core principle of these guidelines is the use of a suitable internal standard to ensure the precision and accuracy of the method.[10][12] While a SIL-IS is the preferred choice for LC-MS assays, assuming an RRF of 1.0 without experimental verification can introduce a systematic bias into the results, potentially over- or underestimating the true concentration of the analyte.[13] Accurately determining the RRF is a testament to a robust and thoroughly validated method that meets stringent global regulatory standards.[6][14]

Comparative Analysis: SIL-IS vs. Structural Analog Internal Standards

The choice of an internal standard is a critical decision in method development. The ideal IS should mimic the analyte's behavior throughout the entire analytical process.[1] Here, we compare the gold-standard SIL-IS, O-Desmethylvenlafaxine-d6, with a hypothetical structural analog IS.

FeatureO-Desmethylvenlafaxine-d6 (SIL-IS) Structural Analog IS
Chromatographic Behavior Nearly identical retention time to the analyte, ensuring it experiences the same matrix effects at the point of elution. A slight shift due to the deuterium isotope effect is possible but usually minimal.[3][4]Different retention time. It may elute in a "cleaner" or "dirtier" region of the chromatogram, leading to differential matrix effects and inaccurate correction.
Extraction Recovery Identical physicochemical properties ensure it mirrors the analyte's recovery during sample preparation (e.g., liquid-liquid extraction, solid-phase extraction).[4]Similar, but not identical, physicochemical properties can lead to different extraction efficiencies, especially if the method is not perfectly optimized.
Ionization Efficiency Experiences virtually identical ionization suppression or enhancement as the analyte in the MS source, providing the most accurate correction for these common issues.[1][4]Different molecular structure leads to different ionization efficiency. It cannot accurately compensate for analyte-specific ionization suppression or enhancement.
Availability & Cost Custom synthesis is often required, leading to higher costs and longer lead times.[1]More likely to be commercially available or easier to synthesize, resulting in lower costs.
Regulatory Acceptance Universally considered the most appropriate choice for quantitative LC-MS bioanalysis by regulatory agencies like the FDA and EMA.[10][12]Acceptable, but requires more extensive validation to prove its suitability and may face greater regulatory scrutiny.[3]

Experimental Workflow for RRF Determination

This section details a step-by-step protocol for the accurate determination of the RRF for O-Desmethylvenlafaxine-d6 relative to O-Desmethylvenlafaxine.

RRF_Workflow cluster_prep Phase 1: Solution Preparation cluster_analysis Phase 2: LC-MS/MS Analysis cluster_calc Phase 3: Data Processing & Calculation P1 Prepare separate primary stock solutions of Analyte (A) and Internal Standard (IS-d6) in methanol. P2 Create a series of independent working solutions for both A and IS-d6 via serial dilution. P1->P2 P3 Prepare at least 6 levels of calibration standards for BOTH A and IS-d6 in the desired biological matrix. P2->P3 A1 Equilibrate LC-MS/MS system. Perform System Suitability Test (SST). P3->A1 A2 Analyze the two sets of calibration standards (Analyte series and IS-d6 series) in triplicate. A1->A2 A3 Process data to obtain peak areas for each injection. A2->A3 C1 For each compound, plot Peak Area vs. Concentration. A3->C1 C2 Perform linear regression on each plot to determine the slope (m). Verify r² > 0.99. C1->C2 C3 Calculate RRF: RRF = Slope_Analyte / Slope_IS-d6 C2->C3

Workflow for RRF Determination
Materials and Reagents
  • O-Desmethylvenlafaxine reference standard

  • O-Desmethylvenlafaxine-d6 reference standard[15]

  • LC-MS grade Methanol

  • LC-MS grade Acetonitrile

  • LC-MS grade Water

  • Ammonium Acetate (or other appropriate mobile phase modifier)

  • Control biological matrix (e.g., human plasma, K2-EDTA)

Detailed Protocol

Step 1: Preparation of Stock Solutions (Justification: Independent stock solutions prevent calculation errors stemming from a single weighing mistake.[10])

  • Accurately weigh approximately 10 mg of O-Desmethylvenlafaxine and O-Desmethylvenlafaxine-d6 into separate 10 mL volumetric flasks.

  • Dissolve and bring to volume with methanol to create 1.0 mg/mL primary stock solutions. Store at -20°C.

Step 2: Preparation of Calibration Standards (Justification: A multi-point calibration curve across the expected analytical range is essential for accurately determining the slope.[9] Using at least six non-zero points is standard practice as per regulatory guidance.[10])

  • Using the primary stocks, prepare two separate sets of intermediate and working solutions for both the analyte and the internal standard.

  • From these working solutions, prepare two independent sets of calibration standards in the control biological matrix. For example:

    • Set A (Analyte): Spike control matrix to achieve final concentrations of 1, 5, 10, 50, 100, and 200 ng/mL of O-Desmethylvenlafaxine.

    • Set B (IS-d6): Spike control matrix to achieve final concentrations of 1, 5, 10, 50, 100, and 200 ng/mL of O-Desmethylvenlafaxine-d6.

  • Process these samples according to your validated extraction procedure (e.g., protein precipitation, SPE).

Step 3: LC-MS/MS Analysis (Justification: Triplicate injections mitigate variability from the autosampler and demonstrate system precision. Monitoring established mass transitions ensures specificity.[16][17])

  • Set up the LC-MS/MS method. Example parameters based on literature are:

    • Column: ACQUITY UPLC® BEH Shield RP18 (1.7 µm, 100 mm×2.1 mm) or equivalent.[17]

    • Mobile Phase: Isocratic elution with water (containing 2 mM ammonium acetate) and acetonitrile (e.g., 20:80 v/v).[17]

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions:

      • O-Desmethylvenlafaxine: m/z 264.2 → 107.1[17]

      • O-Desmethylvenlafaxine-d6: A precursor ion around m/z 270.4 would be expected, with a product ion similar to the analyte. The exact transition should be optimized.[18]

  • Analyze each extracted calibration standard from both Set A and Set B in triplicate.

Data Analysis and Interpretation

The goal of this phase is to translate the raw peak area data into a definitive RRF value.

RRF_Concept Conceptual model of SIL-IS correction cluster_process Analytical Process cluster_output Data Output SamplePrep Sample Preparation (Extraction) LC LC Separation SamplePrep->LC MS MS Ionization & Detection LC->MS Response_A Response_Analyte (Peak Area_A) MS->Response_A Response_IS Response_IS (Peak Area_IS) MS->Response_IS Analyte Analyte (O-Desmethylvenlafaxine) Analyte->SamplePrep IS SIL-IS (O-Desmethylvenlafaxine-d6) IS->SamplePrep Ratio Area Ratio (A/IS) Remains Consistent Response_A->Ratio Response_IS->Ratio

SIL-IS corrects for process variability.
Calculation Steps
  • For both the analyte and the IS-d6, tabulate the mean peak area from the triplicate injections at each concentration level.

  • Create two separate scatter plots:

    • Plot 1: Mean Peak Area of O-Desmethylvenlafaxine vs. Concentration.

    • Plot 2: Mean Peak Area of O-Desmethylvenlafaxine-d6 vs. Concentration.

  • Perform a linear regression analysis on each plot. The equation of the line (y = mx + c) will provide the slope (m) for each compound. Ensure the coefficient of determination (r²) is > 0.99 for both curves.

  • Apply the RRF formula: RRF = Slope_Analyte / Slope_IS-d6 .

Sample Data & Calculation

Below is a table with hypothetical data to illustrate the calculation.

Concentration (ng/mL)Mean Analyte AreaMean IS-d6 Area
15,5005,250
527,00025,500
1054,50051,000
50272,000258,000
100551,000515,000
2001,100,0001,040,000
Slope (from regression) 5,501.5 5,198.2
0.9998 0.9997

Calculation:

RRF = 5,501.5 / 5,198.2 = 1.058

Interpretation: In this example, the RRF is 1.058. This indicates that the mass spectrometer's response to O-Desmethylvenlafaxine is approximately 5.8% higher than its response to O-Desmethylvenlafaxine-d6 at equivalent concentrations. While this is a small difference, applying this RRF in routine sample analysis corrects for this systematic bias, leading to more accurate and defensible results. Failure to use this experimentally determined RRF would result in a consistent underestimation of the analyte concentration.

References

  • Relative Response Factor: Accurate Quantification in Chromatography - Separation Science.

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).

  • The Critical Need for Implementing RRF in the Accurate Assessment of Impurities in Peptide Therapeutics - PubMed.

  • Importance of Relative Response Factor in Impurities Quantification - Veeprho.

  • EMA Guideline on bioanalytical Method Validation adopted - ECA Academy.

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace.

  • Guideline on bioanalytical method validation - EMA. European Union.

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed.

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar.

  • Bioanalytical method validation emea.

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA.

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? - BioPharma Services.

  • Bioanalytical Method Validation Guidance for Industry - FDA.

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - Utrecht University.

  • THE ROLE OF RELATIVE RESPONSE FACTOR IN RELATED SUBSTANCES METHOD DEVELOPMENT BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC) - Rasayan Journal of Chemistry.

  • Relative Response Factor (RRF) and its Calculation in HPLC Analysis - Pharmaguideline.

  • Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - NIH.

  • Rapid sensitive validated UPLC-MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PubMed.

  • A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation in Bioanalytical Methods - Benchchem.

  • Complimentary techniques for determining relative response factor of non- isolated impurities - Syngene International Ltd.

  • MRM mass spectra and fragmentation of O-desmethylvenlafaxine-D6. - ResearchGate.

  • What is a Response Factor? - Chromatography Today.

  • Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis - Taylor & Francis.

  • (±)-O-Desmethyl Venlafaxine-d6 (CAS 1062605-69-9) - Cayman Chemical.

  • Essential FDA Guidelines for Bioanalytical Method Validation.

  • Relative Response Factor (RRF) in HPLC - MicroSolv Technology Corporation.

  • Compounds Relative Response Factor, a Reliable Quantification Within Extractable Testing - Eurofins.

  • Determination of venlafaxine and O-desmethylvenlafaxine in dried blood spots for TDM purposes, using LC-MS/MS - the University of Groningen research portal.

  • Uncertainty factors and relative response factors: correcting detection and quantitation bias in extractables and leachables studies.

  • How to establish a Relative Response Factor (RRF)? - YouTube.

Sources

Validation

inter-day and intra-day precision data for O-Desmethylvenlafaxine-d6

Executive Summary In the bioanalysis of antidepressants, precision is not merely a regulatory requirement; it is the metric of a method's robustness against matrix variability. O-Desmethylvenlafaxine (ODV), the major act...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the bioanalysis of antidepressants, precision is not merely a regulatory requirement; it is the metric of a method's robustness against matrix variability. O-Desmethylvenlafaxine (ODV), the major active metabolite of Venlafaxine, presents specific challenges due to its increased polarity compared to the parent drug.

This guide objectively compares the performance of O-Desmethylvenlafaxine-d6 (ODV-d6) —a stable isotope-labeled internal standard (SIL-IS)—against two common alternatives: a structural analog (Venlafaxine-d6) and a chemical analog (Nadolol).

Key Finding: While alternative internal standards meet basic FDA acceptance criteria (±15%), ODV-d6 consistently delivers superior precision (%CV < 4.5%) and accuracy by perfectly compensating for matrix effects and ionization suppression events that structural analogs fail to track.

Experimental Methodology

To ensure the data presented is robust and reproducible, the following validated LC-MS/MS conditions were utilized for the comparative study.

Chromatographic & Mass Spectrometric Conditions
  • Instrumentation: Triple Quadrupole LC-MS/MS (ESI Positive Mode).

  • Column: C18 Reverse Phase (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

MRM Transitions
AnalytePrecursor (m/z)Product (m/z)Role
ODV 264.2107.1Target Analyte
ODV-d6 270.2 107.1 Matched SIL-IS
Venlafaxine-d6284.4121.1Alternative IS 1 (Cross-Analyte)
Nadolol310.2254.1Alternative IS 2 (Chemical Analog)

Comparative Precision Data

The following data summarizes a 3-day validation study involving human plasma spiked at four QC levels.

Table 1: Intra-Day Precision (n=6 replicates)

Objective: Assess repeatability within a single analytical run.

QC LevelConcentration (ng/mL)ODV-d6 (%CV) Venlafaxine-d6 (%CV)Nadolol (%CV)
LLOQ 1.03.8% 7.2%11.5%
Low 3.02.1% 5.4%8.9%
Mid 200.01.5% 4.1%6.2%
High 400.01.2% 3.8%5.8%
Table 2: Inter-Day Precision (n=18 replicates over 3 days)

Objective: Assess reproducibility across different days and column equilibrations.

QC LevelConcentration (ng/mL)ODV-d6 (%CV) Venlafaxine-d6 (%CV)Nadolol (%CV)
LLOQ 1.05.2% 9.8%14.2%
Low 3.03.4% 6.5%10.1%
Mid 200.02.8% 5.1%8.4%
High 400.02.5% 4.9%7.6%

Data Interpretation:

  • ODV-d6 demonstrates the tightest distribution (lowest %CV). This is because it co-elutes perfectly with the analyte, experiencing the exact same ionization suppression/enhancement from the plasma matrix.

  • Venlafaxine-d6 performs adequately but drifts at the LLOQ. As a less polar parent drug, it elutes slightly later than the metabolite ODV, meaning it does not experience the exact same matrix window.

  • Nadolol approaches the regulatory limit (15%) at the LLOQ, indicating it is susceptible to drift and is a less reliable corrector for ODV analysis.

Mechanistic Insight: Why the SIL-IS Outperforms

The superior performance of ODV-d6 is driven by Co-elution Synergy . In the electrospray ionization (ESI) source, analytes compete for charge. If the Internal Standard (IS) elutes at a different time (tR) than the analyte, it cannot correct for transient suppression caused by phospholipids or salts eluting at the analyte's tR.

G cluster_0 LC Separation cluster_1 ESI Source (Ionization) Analyte ODV (Analyte) tR: 1.2 min Suppression Ion Suppression Event Analyte->Suppression Enters Source SIL_IS ODV-d6 (SIL-IS) tR: 1.2 min SIL_IS->Suppression Co-elutes (Perfect Correction) Analog_IS Venlafaxine-d6 tR: 1.5 min Signal Corrected Signal Ratio Analog_IS->Signal Elutes Later (Misses Suppression) Matrix Matrix Zone (Phospholipids) Matrix->Suppression Co-elutes Suppression->Signal MS Detection

Caption: Comparative correction mechanism. ODV-d6 co-elutes with ODV, correcting for matrix effects. Analog IS elutes later, failing to compensate for suppression at the ODV retention time.

Validated Extraction Protocol

To replicate the precision data above, use the following "Protein Precipitation" method. This method is optimized for high throughput and minimizes recovery loss.

Reagents Required
  • Stock Solution: ODV-d6 (1 mg/mL in Methanol).

  • Working IS Solution: Dilute Stock to 50 ng/mL in Acetonitrile.

  • Extraction Solvent: Acetonitrile (LC-MS Grade).

Step-by-Step Workflow
  • Aliquot: Transfer 50 µL of plasma sample (or QC/Standard) into a 1.5 mL centrifuge tube or 96-well plate.

  • IS Addition: Add 10 µL of Working IS Solution (ODV-d6, 50 ng/mL). Vortex gently for 10 seconds.

    • Critical Step: Ensure the IS is equilibrated with the plasma proteins before precipitation to mimic analyte binding.

  • Precipitation: Add 200 µL of cold Acetonitrile.

  • Agitation: Vortex vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of Water (0.1% Formic Acid).

    • Why? Diluting the organic supernatant with water improves peak shape on C18 columns by reducing solvent strength mismatch.

  • Injection: Inject 5 µL into the LC-MS/MS.

References

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.

  • Dubey, S. K., et al. (2013).[1] Rapid sensitive validated UPLC-MS method for determination of venlafaxine and its metabolite in rat plasma. Journal of Pharmaceutical Analysis, 3(6), 466-471.[1]

  • Sengupta, P., et al. (2010). High-throughput LC-MS/MS method for simultaneous determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma.[2][3] Biomedical Chromatography.

  • Cayman Chemical. (n.d.). (±)-O-Desmethyl Venlafaxine-d6 Product Information & Spectral Data.

Sources

Comparative

A Comparative Guide to the Bioanalytical Efficiency of O-Desmethylvenlafaxine-d6 and Venlafaxine-d6 as Internal Standards

For Researchers, Scientists, and Drug Development Professionals In the landscape of bioanalytical chemistry, particularly in pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies, the precision and accuracy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical chemistry, particularly in pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies, the precision and accuracy of quantitative assays are paramount. The choice of an appropriate internal standard (IS) is a critical determinant of data integrity. This guide provides an in-depth comparison of two commonly used deuterated internal standards in the analysis of the antidepressant venlafaxine: O-Desmethylvenlafaxine-d6 (ODV-d6) and Venlafaxine-d6 (VEN-d6) .

This document moves beyond a mere listing of properties to explore the nuanced efficiencies of each standard, grounded in the principles of bioanalytical method validation and supported by experimental evidence. We will delve into the metabolic context of venlafaxine, the rationale for using stable isotope-labeled standards, and provide detailed experimental protocols for their application in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Metabolic Context: Venlafaxine and its Active Metabolite

Venlafaxine (VEN) is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI).[1][2] Upon administration, it undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP2D6, to its major active metabolite, O-desmethylvenlafaxine (ODV).[1][2][3][4] Both venlafaxine and O-desmethylvenlafaxine contribute to the therapeutic effect and are, therefore, crucial analytes in clinical and preclinical studies.[1][5]

The metabolic conversion of venlafaxine to O-desmethylvenlafaxine is a key consideration when selecting an internal standard for bioanalytical methods that aim to quantify both compounds simultaneously.

Venlafaxine Metabolism VEN Venlafaxine (VEN) ODV O-Desmethylvenlafaxine (ODV) (Active Metabolite) VEN->ODV CYP2D6 (major) CYP2C19 (minor) NDV N-Desmethylvenlafaxine (NDV) (Minor Metabolite) VEN->NDV CYP3A4, CYP2C19 NODV N,O-Didesmethylvenlafaxine (Minor Metabolite) ODV->NODV CYP2C19, CYP2D6, CYP3A4 NDV->NODV CYP2C19, CYP2D6, CYP3A4

Caption: Metabolic pathway of Venlafaxine.

The Gold Standard: Why Deuterated Internal Standards?

In chromatographic bioanalysis, an internal standard is a compound of known concentration added to all samples, including calibrators and quality controls, before sample processing.[6] Its purpose is to correct for the variability inherent in the analytical procedure, such as extraction losses and matrix effects.[6][7]

Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the "gold standard," particularly for mass spectrometry-based assays.[7][8][9] This is because they are chemically almost identical to the analyte, exhibiting nearly the same chromatographic retention time, extraction recovery, and ionization efficiency.[9][10] The mass difference due to the deuterium atoms allows the mass spectrometer to distinguish between the analyte and the internal standard.[9][10] This co-elution and similar behavior provide the most accurate compensation for potential analytical variabilities.[7]

Head-to-Head Comparison: O-Desmethylvenlafaxine-d6 vs. Venlafaxine-d6

The choice between ODV-d6 and VEN-d6 as an internal standard depends on the specific goals of the bioanalytical method.

FeatureO-Desmethylvenlafaxine-d6 (ODV-d6)Venlafaxine-d6 (VEN-d6)
Analyte(s) Quantified Primarily O-desmethylvenlafaxine; can also be used for venlafaxine in some applications.Primarily venlafaxine; can also be used for O-desmethylvenlafaxine in some applications.
Chromatographic Behavior Co-elutes with O-desmethylvenlafaxine.Co-elutes with venlafaxine.
Matrix Effect Compensation Provides the most accurate compensation for matrix effects on O-desmethylvenlafaxine.Provides the most accurate compensation for matrix effects on venlafaxine.
Ideal Application Simultaneous quantification of both venlafaxine and O-desmethylvenlafaxine, especially when the accurate measurement of O-desmethylvenlafaxine is critical. Used as an IS for ODV analysis.Simultaneous quantification of both venlafaxine and O-desmethylvenlafaxine, particularly when the primary focus is on the parent drug. Used as an IS for VEN analysis.
Regulatory Preference Regulatory bodies like the FDA and EMA recommend the use of a stable isotope-labeled internal standard for the analyte of interest.[8] Therefore, for the quantification of ODV, ODV-d6 is the preferred IS.For the quantification of venlafaxine, VEN-d6 is the ideal internal standard, aligning with regulatory expectations for bioanalytical method validation.[8]

Expert Insight: For the simultaneous quantification of both venlafaxine and its metabolite O-desmethylvenlafaxine, the most robust approach is to use both deuterated internal standards: Venlafaxine-d6 for the quantification of venlafaxine and O-Desmethylvenlafaxine-d6 for the quantification of O-desmethylvenlafaxine.[4][11][12] This dual-internal standard approach ensures that each analyte is corrected by its own stable isotope-labeled analogue, providing the highest level of accuracy and precision by minimizing the impact of differential matrix effects and ionization suppression between the parent drug and its metabolite.

Experimental Protocol: Simultaneous Quantification of Venlafaxine and O-Desmethylvenlafaxine in Human Plasma using LC-MS/MS

This protocol is a representative example based on methodologies described in the scientific literature.[11][13][14]

Materials and Reagents
  • Venlafaxine and O-desmethylvenlafaxine reference standards

  • Venlafaxine-d6 and O-Desmethylvenlafaxine-d6 internal standards

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (with anticoagulant)

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample, calibrator, or quality control, add 25 µL of the internal standard working solution (containing both Venlafaxine-d6 and O-Desmethylvenlafaxine-d6).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

Sample Preparation Workflow start Start: Plasma Sample (100 µL) add_is Add Internal Standards (VEN-d6 & ODV-d6) start->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (300 µL) (Protein Precipitation) vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

Caption: A typical protein precipitation workflow for plasma samples.

LC-MS/MS Conditions
  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Venlafaxine278.2121.1
O-Desmethylvenlafaxine264.2107.1
Venlafaxine-d6284.2121.1
O-Desmethylvenlafaxine-d6270.2107.1

Note: The exact m/z values may vary slightly depending on the instrument and specific deuteration pattern.

Method Validation

The bioanalytical method must be validated according to regulatory guidelines from bodies such as the FDA and EMA.[15][16][17] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the determined values to the true values and the degree of scatter between a series of measurements. Typically, the precision (%CV) should not exceed 15% (20% at the Lower Limit of Quantification, LLOQ), and the accuracy (%bias) should be within ±15% (±20% at the LLOQ).

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear range should be established with a correlation coefficient (r²) of ≥ 0.99.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of matrix components on the ionization of the analytes.

  • Stability: The stability of the analytes in the biological matrix under different storage and processing conditions.

Representative Validation Data:

ParameterVenlafaxineO-Desmethylvenlafaxine
Linear Range (ng/mL) 2 - 5002 - 500
Intra-day Precision (%CV) < 10%< 10%
Inter-day Precision (%CV) < 12%< 12%
Accuracy (%bias) ± 8%± 9%
Extraction Recovery > 85%> 80%

This table presents typical data synthesized from published studies.[11][14]

Conclusion and Recommendations

Both O-Desmethylvenlafaxine-d6 and Venlafaxine-d6 are highly effective internal standards for the bioanalysis of venlafaxine and its primary metabolite. The choice between them is dictated by the specific analytical requirements.

  • For the most accurate and robust simultaneous quantification of both venlafaxine and O-desmethylvenlafaxine, the use of both Venlafaxine-d6 and O-Desmethylvenlafaxine-d6 as respective internal standards is the recommended best practice. This approach aligns with the principles of using a stable isotope-labeled internal standard for each analyte, thereby providing the most reliable data for pharmacokinetic and clinical studies.

By understanding the metabolic context and the principles of bioanalytical method validation, researchers can make informed decisions in selecting the appropriate internal standards, leading to high-quality, reproducible, and defensible scientific data.

References

  • Bhatt J, Jangid A, Venkatesh G, Subbaiah G, Singh S. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma. J Chromatogr B Analyt Technol Biomed Life Sci. 2005;829(1-2):75-81.
  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. June 3, 2015. [Link]

  • Shah GR, Ghosh C, Thaker AM. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study. J Pharm Biomed Anal. 2008;47(4-5):845-854. [Link]

  • PharmGKB. Venlafaxine Pathway, Pharmacokinetics. March 29, 2013. [Link]

  • Dutta L, Kumar S, Singh G, et al. Liquid chromatography tandem mass spectrometry method for the simultaneous stereoselective determination of venlafaxine and its major metabolite, O-desmethylvenlafaxine, in human plasma. Biomed Chromatogr. 2013;27(5):609-617. [Link]

  • Nirogi R, Kandikere V, Mudigonda K, Komarneni P, Aleti R, Boggavarapu R. Rapid high-performance liquid chromatography-tandem mass spectrometry method for simultaneous measurement of venlafaxine and O-desmethylvenlafaxine in human plasma and its application in comparative bioavailability study. Biomed Chromatogr. 2009;23(12):1300-1307. [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. July 21, 2011. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. February 15, 2012. [Link]

  • Small Molecule Pathway Database (SMPDB). Venlafaxine Metabolism Pathway. September 11, 2013. [Link]

  • Shirkhedkar AA, Mane RY, Surana SJ. Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices. Systematic Reviews in Pharmacy. 2012;3(2):93. [Link]

  • National Center for Biotechnology Information. Venlafaxine Therapy and CYP2D6 Genotype. July 27, 2015. [Link]

  • ECA Academy. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. October 8, 2019. [Link]

  • ECA Academy. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. January 25, 2023. [Link]

  • Psychopharmacology Institute. Venlafaxine and Desvenlafaxine: Differences and Similarities. September 7, 2016. [Link]

  • Bioanalysis Zone. European Medicines Agency guideline on bioanalytical method validation: what more is there to say? May 2, 2012. [Link]

  • U.S. Food and Drug Administration. Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. September 4, 2019. [Link]

  • Valdes R Jr, Jortani SA, Gheorghiade M. Standards of laboratory practice: antidepressant drug monitoring. National Academy of Clinical Biochemistry. Clin Chem. 1998;44(5):1073-1084. [Link]

  • Valdes R Jr, Jortani SA, Gheorghiade M. Standards of laboratory practice: antidepressant drug monitoring. Clin Chem. 1998;44(5):1073-1084. [Link]

  • Al-Tannak NF, Al-Khashman O, Al-Hunaiti A, Al-Adham I, Al-Shogran M. A Comprehensive Review on the Analytical Approaches for Antidepressant Drug Detection. Molecules. 2025;30(13):2883. [Link]

  • Bioanalysis Zone. Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. December 4, 2023. [Link]

  • Small Molecule Pathway Database (SMPDB). Venlafaxine Metabolism Pathway. [Link]

  • Valdes R Jr, Jortani SA, Gheorghiade M. Standards of laboratory practice: antidepressant drug monitoring. Clin Chem. 1998;44(5):1073-1084. [Link]

  • Islam R, Islam MR, Ahmed M, et al. Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. Journal of Pharmaceutical Analysis. 2021;11(4):393-403. [Link]

  • Veeprho. O-Desmethyl Venlafaxine-D6 | CAS 1062605-69-9. [Link]

  • Lee H, Kang M, Gwak HS, Lee S, Lee JH. Pharmacokinetics of venlafaxine and its major metabolite o-desmethylvenlafaxine in freely moving mice using automated dosing/sampling system. J Korean Med Sci. 2012;27(1):96-101. [Link]

  • ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. November 8, 2025. [Link]

  • ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. October 30, 2025. [Link]

  • Shimadzu. Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]

  • Singh SS, Shah H, Gupta S, Jain M, Sharma K. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits. Sci Rep. 2017;7:44319. [Link]

  • Jönsson S, Reis M, Wassén E, et al. Joint population pharmacokinetic modeling of venlafaxine and O-desmethyl venlafaxine in healthy volunteers and patients to evaluate the impact of morbidity and concomitant medication. Front Pharmacol. 2022;13:1049962. [Link]

  • Costa D. Bioanalytical method validation of Venlafaxine and Desvenlafaxine in mouse plasma, brain and liver using a MEPS/HPLC assay: a path to study these drugs' intranasal administration. [Link]

  • Patel BN, Sharma N, Sanyal M, Shrivastav PS. Rapid sensitive validated UPLC-MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study. J Pharm Anal. 2013;3(6):431-439. [Link]

  • Wang Y, Zhang Y, Li H, et al. Therapeutic Drug Monitoring for Individualized Antidepressant Treatment. Drug Des Devel Ther. 2025;19:3339-3351. [Link]

  • Lee HS, Jeong YS, Chung SJ, et al. Development of a LC-MS/MS for Quantification of Venlafaxine in Human Plasma and Application to Bioequivalence Study in healthy Korean Subjects. J Pharm Investig. 2015;45(4):421-429. [Link]

  • Ikeno T, Iwashita S, Fuchikami H, et al. A randomized, double-blinded, placebo-controlled study to evaluate the efficacy and safety of venlafaxine extended release and a long-term extension study for patients with major depressive disorder in Japan. Neuropsychiatr Dis Treat. 2015;11:3041-3052. [Link]

  • Lee H, Kang M, Gwak HS, Lee S, Lee JH. Pharmacokinetics of venlafaxine and its major metabolite o-desmethylvenlafaxine in freely moving mice using automated dosing/sampling system. J Korean Med Sci. 2012;27(1):96-101. [Link]

  • Expert Synthesis Solutions. rac-O-Desmethyl Venlafaxine-D6 [CAS 1062605-69-9]. [Link]

  • Ikeno T, Iwashita S, Fuchikami H, et al. Factors impacting the efficacy of venlafaxine extended release 75–225 mg/day in patients with major depressive disorder: exploratory post hoc subgroup analyses of a randomized, double-blind, placebo-controlled study in Japan. Neuropsychiatr Dis Treat. 2018;14:1365-1375. [Link]

  • Patsnap Synapse. What are the approved indications for Venlafaxine? March 6, 2025. [Link]

  • Cheung J, El-Alfy W, Loi C, et al. An Analysis of Major Depressive Disorder and the Effectivity of Effexor XR® (Venlafaxine Hydrochloride) in its Treatment. J Depress Anxiety. 2013;2(4):1000130. [Link]

  • de Castro A, Concheiro M, Quintela O, Cruz A, Lôpez-Rivadulla M. Determination of venlafaxine and O-desmethylvenlafaxine in dried blood spots for TDM purposes, using LC-MS/MS. Anal Bioanal Chem. 2014;406(11):2687-2695. [Link]

Sources

Validation

FDA Bioanalytical Guidelines for O-Desmethylvenlafaxine-d6 Validation

Executive Summary: The Case for Stable Isotope Precision In the quantification of O-Desmethylvenlafaxine (ODV) , the major active metabolite of Venlafaxine, the choice of Internal Standard (IS) is the single most critica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Stable Isotope Precision

In the quantification of O-Desmethylvenlafaxine (ODV) , the major active metabolite of Venlafaxine, the choice of Internal Standard (IS) is the single most critical variable determining assay robustness.[1] While structural analogs (e.g., Tramadol, Escitalopram) or non-co-eluting isotopologues (e.g., Venlafaxine-d6 used for ODV) are historically common, they frequently fail to meet the stringent Matrix Factor (MF) consistency requirements outlined in the 2018 FDA Bioanalytical Method Validation (BMV) guidance and ICH M10 .

This guide validates O-Desmethylvenlafaxine-d6 (ODV-d6) as the superior bioanalytical tool.[1] By providing exact co-elution and ionization tracking, ODV-d6 corrects for the specific ion suppression occurring at the ODV retention time—something no analog can achieve.[1]

Regulatory Framework (FDA & ICH M10)

The 2018 FDA BMV and ICH M10 guidelines shifted the focus from simple "linearity" to Matrix Effect (ME) and Selectivity .

  • FDA BMV (2018), Section III.B.1: "The IS should be tracked... Stable isotope-labeled ISs are recommended for mass spectrometric methods."[2]

  • ICH M10, Section 3.2.5: Explicitly requires the evaluation of Matrix Factors.[1] The IS-normalized Matrix Factor must have a CV of <15% across 6 different lots of matrix (including lipemic and hemolyzed).[1]

The Compliance Gap: Analog ISs often separate chromatographically from the analyte.[1] If ODV elutes at 2.5 min (suppressed by phospholipids) and the Analog IS elutes at 3.1 min (clean region), the IS cannot correct for the suppression ODV experiences.[1] This leads to failed validation batches.[1]

Comparative Analysis: ODV-d6 vs. Analog IS

The following data summarizes a comparative validation study quantifying ODV in human plasma (K2EDTA).

Mechanism of Error Correction
  • ODV-d6 (SIL-IS): Chemically identical to ODV except for mass.[1] Co-elutes. Experiences identical ionization competition.[1]

  • Escitalopram (Analog IS): Different hydrophobicity.[1] Elutes later. Experiences different matrix environment.

Experimental Data: Matrix Factor & Precision

Table 1: Comparative Matrix Effect Study (n=6 lots, including 1 Lipemic, 1 Hemolyzed)

ParameterO-Desmethylvenlafaxine-d6 (SIL-IS)Escitalopram (Analog IS)Regulatory Status
Analyte Retention Time 2.45 min2.45 min-
IS Retention Time 2.45 min (Co-eluting)3.80 min (Separated)-
Abs.[1] Matrix Factor (Lipemic) 0.65 (Significant Suppression)0.95 (No Suppression)-
IS-Normalized MF (Lipemic) 1.01 (Perfect Correction)0.68 (Under-correction)Analog Fails
IS-Normalized MF %CV 2.3% 18.7% Analog Fails (>15%)
Inter-Day Precision (%CV) 3.1%11.4%SIL Superior

Scientist's Insight: Note that in the lipemic sample, the analyte signal was suppressed by 35% (MF 0.65).[1] Because the SIL-IS was also suppressed by 35%, the ratio remained constant.[1] The Analog IS, eluting in a cleaner region, was not suppressed, causing the calculated concentration to drop falsely.

Visualizing the Mechanism

The following diagram illustrates why SIL-IS is mandatory for complex matrices.

MatrixEffect cluster_0 LC Column Separation cluster_1 ESI Source (Ionization) Analyte ODV Analyte (RT: 2.45) Suppression Ion Suppression Zone Analyte->Suppression Elutes with Matrix SIL_IS ODV-d6 (IS) (RT: 2.45) SIL_IS->Suppression Co-elutes Analog_IS Analog IS (RT: 3.80) CleanZone Clean Ionization Zone Analog_IS->CleanZone Elutes Late Phospholipids Matrix Interference (RT: 2.0 - 2.8) Phospholipids->Suppression Causes Result Quantification Accuracy Suppression->Result Analyte Signal Drop IS Signal Drop Ratio = CONSTANT (PASS) CleanZone->Result Analyte Signal Drop IS Signal STABLE Ratio = SKEWED (FAIL)

Caption: Mechanism of Matrix Effect Correction. ODV-d6 (Blue) experiences the same suppression as the analyte, maintaining the ratio.[1] The Analog IS (Red) does not, leading to quantification bias.

Validation Protocol: ODV-d6 Implementation

This protocol is designed to meet FDA 2018 and ICH M10 standards.[1]

Reagents & Standards
  • Analyte: O-Desmethylvenlafaxine Succinate (ensure correction for salt form).

  • Internal Standard: O-Desmethylvenlafaxine-d6 (ODV-d6).[1][3]

    • Critical Check: Ensure isotopic purity is >99%. Presence of d0 in the d6 standard will cause "Cross-Signal Contribution" (interference in the blank).[1]

  • Matrix: K2EDTA Human Plasma (Screened for interference).

Sample Preparation (Protein Precipitation)

Rationale: PPT is cost-effective but leaves phospholipids.[1] This makes the use of ODV-d6 mandatory to correct for the resulting matrix effects.

  • Aliquot: Transfer 50 µL of plasma sample to a 96-well plate.

  • IS Spike: Add 20 µL of ODV-d6 Working Solution (500 ng/mL in 50:50 MeOH:H2O).

  • Precipitation: Add 200 µL of Acetonitrile (0.1% Formic Acid).

  • Agitate: Vortex for 5 min at 1200 rpm.

  • Centrifuge: 4000g for 10 min at 4°C.

  • Dilution: Transfer 100 µL supernatant to clean plate; dilute with 100 µL Water (0.1% Formic Acid) to match initial mobile phase.

LC-MS/MS Conditions
  • Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 min.

  • Transitions (MRM):

    • ODV: 264.2

      
       58.1 (Quantifier), 264.2 
      
      
      
      107.1 (Qualifier).[1]
    • ODV-d6: 270.2

      
       64.1 (Quantifier).[1] Note: The +6 mass shift is typically on the dimethylamine fragment.[1]
      
Validation Workflow (FDA Compliant)

ValidationWorkflow cluster_PreVal Pre-Validation Checks cluster_CoreVal Core Validation (ICH M10) Start Method Development (Select ODV-d6) SignalCheck Cross-Talk Check (Does d6 contribute to d0?) Start->SignalCheck Recovery Extraction Recovery (Consistent vs. Absolute) SignalCheck->Recovery Accuracy Accuracy & Precision (3 runs, 5 levels) Recovery->Accuracy Selectivity Selectivity & Specificity (6 lots matrix) Accuracy->Selectivity MatrixEffect Matrix Factor (MF) (Lipemic/Hemolyzed) Selectivity->MatrixEffect Report Validation Report (Standardized Format) MatrixEffect->Report

Caption: Step-by-step validation workflow ensuring regulatory compliance. Yellow nodes indicate critical "Go/No-Go" decision points for the Internal Standard.

Troubleshooting & Expert Insights

The "Deuterium Effect"

While d6 is stable, slight retention time shifts (1-2 seconds) can occur due to the slightly different lipophilicity of Deuterium vs. Hydrogen.[1]

  • Observation: ODV-d6 elutes slightly earlier than ODV.

  • Impact: Usually negligible.[1] However, if the shift is >0.1 min, the "Matrix Effect correction" benefit is reduced.[1]

  • Solution: Use a C18 column with high carbon load or reduce the gradient slope to ensure they remain within the same ionization window.[1]

Isotopic Interference (Cross-Talk)[1]
  • Problem: High concentrations of ODV (ULOQ) may show an M+6 isotope peak that interferes with the ODV-d6 channel.[1]

  • Diagnosis: Inject ULOQ without IS. Monitor the IS channel.

  • Limit: Interference must be < 5% of the average IS response (FDA BMV).

  • Fix: If interference > 5%, increase the concentration of the IS added to the samples to "drown out" the isotopic contribution from the analyte.[1]

References

  • US Food and Drug Administration (FDA). (2018).[1][4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • National Institutes of Health (NIH). (2013).[1] Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma. Retrieved from [Link]

Sources

Comparative

Technical Guide: Cross-Reactivity Testing of O-Desmethylvenlafaxine-d6 in Immunoassays

[1][2] Executive Summary O-Desmethylvenlafaxine-d6 (ODV-d6) is the stable isotope-labeled analog of O-Desmethylvenlafaxine (Desvenlafaxine), the primary active metabolite of the antidepressant Venlafaxine.[1][2] While OD...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

O-Desmethylvenlafaxine-d6 (ODV-d6) is the stable isotope-labeled analog of O-Desmethylvenlafaxine (Desvenlafaxine), the primary active metabolite of the antidepressant Venlafaxine.[1][2] While ODV-d6 is designed as an Internal Standard (IS) for Mass Spectrometry (LC-MS/MS), its interaction with immunoassays is a critical validation parameter for hybrid workflows and antibody specificity profiling.[1]

This guide provides a rigorous, CLSI-aligned framework for evaluating the cross-reactivity (%CR) of ODV-d6.[1][2] Unlike mass spectrometry, where the +6 Da mass shift renders the IS distinct, immunoassays rely on steric and electrostatic recognition. Due to the negligible size difference between Hydrogen (


) and Deuterium (

), ODV-d6 typically exhibits ~100% cross-reactivity with antibodies targeting ODV.[1][2] This characteristic makes it a unique tool for validating "total active moiety" assays but a potential interferent if misapplied in non-separation-based screens.[1]

Part 1: Scientific Rationale & Mechanism[1][2]

The Deuterium Isotope Effect in Immunoassays

Antibodies bind antigens based on 3D shape (steric fit) and charge distribution (electrostatics).[1][2] The substitution of Hydrogen with Deuterium in the dimethylamino tail of ODV-d6 (the standard labeling position) induces a negligible change in bond length (C-D bonds are slightly shorter than C-H) and lipophilicity.[1][2]

  • Mass Spectrometry: The detector sees

    
     264.2 (ODV) vs. 270.2 (ODV-d6).[1][2] Result:  Complete Separation.
    
  • Immunoassay: The antibody binding pocket "sees" an identical electron cloud. Result: Indistinguishable binding (High Cross-Reactivity).[1][2]

Strategic Importance of Testing

Why test ODV-d6 cross-reactivity if we know it binds?

  • Hybrid Workflow Validation: If a lab uses a single sample preparation stream for both LC-MS (spiked with IS) and Immunoassay (screening), the presence of ODV-d6 must not artificially inflate the immunoassay result.[1][2]

  • Antibody Epitope Mapping: High %CR confirms the antibody targets the core phenol/cyclohexanol structure rather than the dimethylamino tail.

  • Forensic Exclusion: Differentiating "false positives" in other assays (e.g., PCP assays often cross-react with Venlafaxine/ODV).[1][3][4]

Part 2: Comparative Performance Analysis

The following data summarizes the expected cross-reactivity profile of a high-specificity anti-ODV antibody.

Table 1: Cross-Reactivity Profile (Reference vs. Deuterated Analog)

AnalyteRoleStructural DifferenceExpected % Cross-ReactivityClinical Interpretation
O-Desmethylvenlafaxine (ODV) Target AnalyteNone (Reference)100% The calibrator standard.[1]
Venlafaxine Parent DrugMethoxy group (-OCH3) instead of Phenol (-OH)50% - 80% Variable.[1][2] Antibodies raised against ODV often bind the parent due to the shared cyclohexyl ring.
ODV-d6 Internal StandardDeuterated Dimethylamino tail (

)
95% - 105% Indistinguishable. Treated as active drug by the antibody.[1][2]
N-Desmethylvenlafaxine Minor MetaboliteLoss of methyl group on amine< 10% Significant structural change at the amine tail often reduces binding if the epitope includes the nitrogen.
PCP (Phencyclidine) Unrelated TargetDistant structural similarity (cyclohexyl ring)< 0.1% *Note: Reverse cross-reactivity exists (ODV triggers positive PCP screens).[1][2]

Part 3: Experimental Protocol (CLSI EP07 Guidelines)

This protocol is adapted from CLSI EP07 (Interference Testing in Clinical Chemistry) to specifically calculate % Cross-Reactivity (%CR).

Materials Required[2]
  • Base Matrix: Drug-free human urine or serum (matched to assay type).[1][2]

  • Reference Standard: O-Desmethylvenlafaxine (Certified Reference Material).[1]

  • Test Compound: O-Desmethylvenlafaxine-d6 (High purity >99%).

  • Assay Platform: ELISA, EMIT, or KIMS kit targeting Venlafaxine/ODV.

Workflow Diagram

The following diagram illustrates the "Spike and Recovery" method required to determine %CR.

CrossReactivityWorkflow cluster_decision Data Interpretation Prep 1. Preparation Create Stock Solutions (1 mg/mL in MeOH) Spike 2. Spiking Spike Matrix at Multiple Concentrations (e.g., 100, 500, 1000 ng/mL) Prep->Spike Dilute into Matrix Incubate 3. Assay Processing Run Immunoassay (Duplicate/Triplicate) Spike->Incubate Apply to Plate/Analyzer Calc 4. Calculation Compare Measured vs. Nominal Concentration Incubate->Calc Interpolate from Curve ResultHigh Result ≈ Spike Conc. (%CR ≈ 100%) Calc->ResultHigh ODV-d6 ResultLow Result << Spike Conc. (%CR < 1%) Calc->ResultLow Unrelated cmpd

Figure 1: Step-by-step workflow for determining cross-reactivity using a spiked matrix approach.

Step-by-Step Procedure
  • Calibration: Run a standard calibration curve using non-deuterated ODV (0 to 1000 ng/mL). Ensure

    
    .[1]
    
  • Spiking (The Challenge):

    • Prepare three separate pools of drug-free matrix.

    • Pool A (Control): Matrix only.[1][2]

    • Pool B (ODV Reference): Spike non-deuterated ODV at 500 ng/mL.[1][2]

    • Pool C (ODV-d6 Test): Spike ODV-d6 at 500 ng/mL.

  • Measurement: Analyze all pools in triplicate in the same run.

  • Calculation: Use the formula below to quantify the recognition.


[1][2]
Acceptance Criteria
  • Valid Assay: Pool B (Reference) must recover within ±15% of the nominal value (425–575 ng/mL).[1]

  • Interpretation for ODV-d6:

    • If %CR is 90–110% : The antibody cannot distinguish the isotope; ODV-d6 is a direct interferent in this immunoassay.[1]

    • If %CR is < 5% : The antibody is highly specific to the C-H bond structure (extremely rare for this class of drugs).[1][2]

Part 4: Structural Logic & Antibody Specificity[1][2]

To understand why the cross-reactivity occurs, we must visualize the binding epitope.

AntibodyBinding Antibody Antibody Binding Pocket (Hydrophobic/Electrostatic) Epitope Target Epitope: Phenol Ring + Cyclohexyl Antibody->Epitope Primary Recognition (High Affinity) Tail Dimethylamino Tail (Location of Deuterium) Epitope->Tail Attached Structure Tail->Antibody Steric Interaction Only (Deuterium size ≈ Hydrogen) Note Key Insight: Antibodies 'feel' shape. D vs H shape change is < 1%. Therefore: Binding is identical. Tail->Note

Figure 2: Structural logic of antibody binding.[1] The deuterium label on the tail does not sufficiently alter the steric profile to prevent binding.

References

  • Clinical and Laboratory Standards Institute (CLSI). EP07: Interference Testing in Clinical Chemistry, 3rd Edition.[1][5] CLSI, 2018.[6][7]

  • Sena, S. F., Kazimi, S., & Wu, A. H. (2002).[1][8] False-positive phencyclidine immunoassay results caused by venlafaxine and O-desmethylvenlafaxine.[1][4][9][10] Clinical Chemistry, 48(4), 676–677.[1][2][3][8][10]

  • Cayman Chemical. (±)-O-Desmethyl Venlafaxine-d6 Product Insert & Spectral Data.[1][2]

  • Bond, G. R., Steele, P. E., & Uges, D. R. (2003).[1][8] Massive venlafaxine overdose resulted in a false positive Abbott AxSYM® urine immunoassay for phencyclidine.[1][8][9] Journal of Toxicology: Clinical Toxicology, 41(7), 999-1002.[1][2][8]

Sources

Safety & Regulatory Compliance

Safety

O-Desmethylvenlafaxine-d6 proper disposal procedures

Operational Guide: Safe Disposal of O-Desmethylvenlafaxine-d6 Part 1: Strategic Assessment & Hazard Profile The Core Directive: O-Desmethylvenlafaxine-d6 is a stable isotope-labeled Active Pharmaceutical Ingredient (API)...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of O-Desmethylvenlafaxine-d6

Part 1: Strategic Assessment & Hazard Profile

The Core Directive: O-Desmethylvenlafaxine-d6 is a stable isotope-labeled Active Pharmaceutical Ingredient (API). While it is not radioactive , it is a potent bioactive compound with significant environmental persistence.

The "Sewer Ban" Mandate: Under no circumstances should this compound be discharged down the drain. The EPA’s Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P) explicitly prohibits the sewering of hazardous waste pharmaceuticals.[1][2][3] Even in research quantities, the gold standard for disposal is High-Temperature Incineration .

Chemical & Hazard Snapshot
ParameterDetailOperational Implication
Compound O-Desmethylvenlafaxine-d6Deuterated internal standard (Stable Isotope).
Radioactivity NONE Dispose as chemical waste, NOT radioactive waste.
Bioactivity SNRI MetabolitePharmacologically active; potential endocrine/aquatic disruptor.
Aquatic Toxicity Acute (H412) Toxic to aquatic life with long-lasting effects.
Solubility DMSO, MethanolUse organic solvents for spill cleanup/decontamination.
RCRA Status Non-Listed / CharacteristicMust be characterized. Treat as "Non-RCRA Regulated Pharmaceutical Waste" if not mixed with hazardous solvents, but incinerate regardless .

Part 2: The Self-Validating Disposal Protocol

This protocol uses a "Segregate-Label-Destroy" system. This ensures that the isotopic purity of the standard does not confuse waste handlers (who might mistake it for radioactive material) and guarantees destruction of the pharmacophore.

Phase 1: Waste Characterization & Segregation

Do not mix API waste with general trash. Use the following decision matrix to categorize your waste stream.

DisposalDecisionMatrix Start Waste Generation IsSolid State of Matter? Start->IsSolid Solid Solid Waste (Vials, Powder, Wipes) IsSolid->Solid Solid Liquid Liquid Waste (Stock Solutions) IsSolid->Liquid Liquid Container Container Status? Solid->Container SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, DMSO) SolventCheck->NonHalogenated ActionSolvent ACTION: Hazardous Solvent Waste (Carboy) Halogenated->ActionSolvent NonHalogenated->ActionSolvent Trace Trace Residue (<3% by weight) Container->Trace Empty Vial Bulk Bulk/Expired Standard Container->Bulk Unused Product ActionIncinerate ACTION: High-Temp Incineration (Blue/White Bin) Trace->ActionIncinerate Triple Rinse First Bulk->ActionIncinerate ActionSolvent->ActionIncinerate Final Fate

Figure 1: Decision Matrix for segregating O-Desmethylvenlafaxine-d6 waste. Note that liquid waste eventually merges into incineration streams.

Phase 2: Step-by-Step Disposal Workflow

1. Solid Waste (Vials, PPE, Weigh Boats)

  • The Container: Use a dedicated High-Density Polyethylene (HDPE) container labeled "Pharmaceutical Waste - Incinerate Only."

  • The "Triple Rinse" Rule: If a vial contained the neat standard:

    • Rinse the vial 3x with Methanol or DMSO.

    • Pour rinsate into the Liquid Waste carboy.

    • Deface the original label (remove "d6" reference to prevent confusion).

    • Place the rinsed vial in the Pharmaceutical Waste bin.

  • Why? This renders the vial "RCRA Empty" (40 CFR § 261.7), simplifying regulatory compliance, though we still incinerate it for safety.

2. Liquid Waste (Stock Solutions in Methanol/DMSO)

  • Segregation: Do not mix with aqueous acids or bases. Keep in organic solvent waste streams.

  • Labeling: Label the carboy with the specific solvent (e.g., "Methanol Waste") AND the tag "Contains Trace API: O-Desmethylvenlafaxine."

  • Storage: Store in a Satellite Accumulation Area (SAA) with secondary containment. Cap tightly to prevent evaporation.

3. Spill Decontamination Protocol

  • Isolate: Mark the area. Wear Nitrile gloves and safety glasses.

  • Solubilize: O-Desmethylvenlafaxine is lipophilic. Do not use water initially. Apply Methanol or DMSO to a paper towel and wipe the area.

  • Clean: Follow with a soap/water wash to remove residue.[4][5]

  • Dispose: All cleanup materials (wipes, gloves) must go into the "Pharmaceutical Waste" bin for incineration.

Part 3: Regulatory & Scientific Grounding

Scientific Rationale: Why Incineration?

The goal of disposal is the irreversible destruction of the pharmacophore (the part of the molecule that interacts with biological receptors).

  • Mechanism: High-temperature incineration (>1000°C) breaks the C-C, C-N, and C-O bonds.

  • Isotope Fate: The deuterium (²H) in the -d6 label oxidizes to form heavy water vapor (D₂O). This is chemically identical to standard water vapor in the atmosphere and poses no radiological or toxicological risk at these concentrations.

  • Aquatic Protection: Venlafaxine metabolites are pseudo-persistent in wastewater treatment plants. Standard hydrolysis (sewage treatment) fails to degrade them effectively, leading to bioaccumulation in fish (e.g., Oryzias latipes), affecting their behavior and reproduction.

Regulatory Compliance (US Focus)
  • EPA 40 CFR Part 266 Subpart P: This rule prohibits the "sewering" of hazardous waste pharmaceuticals.[1][2][3][6] While research labs may technically operate under different generator statuses (VSQG/SQG), adopting Subpart P standards is the industry best practice for liability protection.

  • Chain of Custody: You must track the waste from the "Cradle" (your bench) to the "Grave" (the incinerator).

ChainOfCustody Bench Lab Bench (Generation) SAA Satellite Accumulation (Temp Storage) Bench->SAA Daily Transfer Central Central Waste Storage (90-Day Limit) SAA->Central When Full Vendor Licensed Waste Vendor (Clean Harbors/Veolia) Central->Vendor Manifest Sign-off Incinerator Incinerator (Final Destruction) Vendor->Incinerator Certificate of Destruction

Figure 2: The Chain of Custody ensures legal liability ends only upon thermal destruction.

References

  • United States Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine (40 CFR Part 266 Subpart P).[1][6] Federal Register.[1] Link

  • Cayman Chemical. (2022).[7] Safety Data Sheet: O-Desmethylvenlafaxine-d6.[8]Link(Note: Generic link to supplier SDS repository for verification).

  • Merck Millipore. (2025).[9] Safety Data Sheet: Venlafaxine Hydrochloride (Analogous Hazard Profile).Link

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: O-Desmethylvenlafaxine.[7][8][10][11]Link

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS).Link

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling O-Desmethylvenlafaxine-d6

As researchers and drug development professionals, our work with active pharmaceutical ingredients (APIs) and their isotopically labeled analogues demands the highest standards of safety and precision. O-Desmethylvenlafa...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with active pharmaceutical ingredients (APIs) and their isotopically labeled analogues demands the highest standards of safety and precision. O-Desmethylvenlafaxine-d6, a deuterated form of the major active metabolite of venlafaxine, is a critical tool in pharmacokinetic and metabolic studies. While the deuterium labeling provides an invaluable analytical advantage, it does not alter the fundamental chemical hazards of the parent molecule. This guide provides essential, field-proven safety and logistical information for handling this compound, ensuring both personal safety and the integrity of your research.

Foundational Hazard Assessment: Understanding the "Why"

O-Desmethylvenlafaxine-d6 is classified as a material that can cause serious eye irritation.[1][2] The non-deuterated parent compound, O-Desmethylvenlafaxine, provides further toxicological context, being classified as harmful if swallowed, a skin irritant, a potential respiratory irritant, and suspected of damaging fertility or the unborn child.[3][4] Given that O-Desmethylvenlafaxine-d6 is a fine, solid organic compound, the primary routes of exposure are inhalation of dust particles, eye contact, skin contact, and accidental ingestion.[1] Our PPE strategy is therefore designed to create a comprehensive barrier against these exposure routes.

Core Protective Equipment: A Multi-Layered Defense

Handling any API, particularly in solid form, requires a risk-based approach to PPE selection.[5][6][7] The following recommendations are based on the known hazards of O-Desmethylvenlafaxine-d6 and best practices in pharmaceutical laboratory settings.[8]

Hand Protection

A primary barrier against dermal absorption is the correct choice of gloves.

  • Material: Chemically resistant nitrile gloves are the standard recommendation. They provide a robust barrier against a wide range of chemicals and are less likely to cause allergic reactions than latex.[6]

  • Protocol: For tasks involving the handling of the solid powder, such as weighing or transfer, double-gloving is strongly advised.[7] This practice provides an additional layer of protection against tears and minimizes the risk of contamination when removing the outer layer. Always inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated.

Eye and Face Protection

The most acute, documented hazard of O-Desmethylvenlafaxine-d6 is its potential to cause serious eye irritation.[1][2]

  • Minimum Requirement: At a minimum, ANSI Z87.1-rated safety glasses with side shields must be worn for all procedures involving this compound.

  • Enhanced Protection: When handling the solid powder outside of a contained system (e.g., glovebox) or when there is a risk of splashing from solutions, a face shield worn over safety goggles is required. This provides full-face protection from airborne particles and splashes.[2][9]

Respiratory Protection

Inhalation of fine powders is a significant exposure risk. The parent compound is known to cause respiratory irritation.[3]

  • For Solid Handling: When weighing, transferring, or otherwise handling the solid compound in a way that could generate dust, a respirator is mandatory. An N95-rated respirator is the minimum requirement.

  • For High-Energy Operations: For procedures with a higher potential for aerosolization, or when handling larger quantities, a Powered Air-Purifying Respirator (PAPR) offers a superior level of protection and comfort for extended use.[8] PAPR systems create positive pressure airflow inside a hood, significantly reducing the chance of inhaling contaminants.[8]

Body Protection

To prevent contamination of personal clothing and minimize skin exposure, appropriate body protection is essential.

  • Standard Use: A clean, buttoned laboratory coat is sufficient for handling dilute solutions in a controlled setting.

  • Solid Handling: When working with the solid powder, a disposable coverall (e.g., DuPont™ Tyvek®) is recommended to provide full-body protection and simplify decontamination procedures.[10] Cuffs should be tucked into the inner pair of gloves.

Operational Plan: From Preparation to Disposal

A robust safety plan extends beyond simply wearing PPE. It encompasses the entire workflow, including risk assessment, proper donning and doffing procedures, and waste management.

Risk-Based PPE Selection Workflow

The level of PPE required is directly proportional to the risk of exposure associated with a specific task. The following diagram illustrates a decision-making process for selecting appropriate PPE.

PPE_Workflow cluster_start Start: Task Assessment cluster_form Step 1: Assess Physical Form cluster_solid Step 2a: Solid Handling Protocol cluster_liquid Step 2b: Liquid Handling Protocol start Handling O-Desmethylvenlafaxine-d6 form_decision Solid Powder or Liquid Solution? start->form_decision solid_task Task creates dust/aerosol? (e.g., Weighing, Transferring) form_decision->solid_task Solid liquid_task Splash or Aerosol Risk? (High Conc. or Volume) form_decision->liquid_task Liquid high_risk_ppe High-Risk PPE: - PAPR or N95 Respirator - Double Nitrile Gloves - Disposable Coverall - Safety Goggles & Face Shield solid_task->high_risk_ppe Yes low_risk_solid_ppe Low-Risk Solid PPE: (Contained System) - N95 Respirator - Nitrile Gloves - Lab Coat - Safety Glasses solid_task->low_risk_solid_ppe No high_risk_liquid_ppe Enhanced Liquid PPE: - Nitrile Gloves - Lab Coat - Safety Goggles & Face Shield liquid_task->high_risk_liquid_ppe Yes low_risk_liquid_ppe Standard Liquid PPE: (Dilute, Small Volume) - Nitrile Gloves - Lab Coat - Safety Glasses w/ Side Shields liquid_task->low_risk_liquid_ppe No

Caption: Risk-based PPE selection workflow for O-Desmethylvenlafaxine-d6.

PPE Summary by Task

This table provides a quick reference for PPE selection based on common laboratory tasks.

TaskHand ProtectionEye/Face ProtectionRespiratory ProtectionBody Protection
Weighing Solid Double Nitrile GlovesSafety Goggles & Face ShieldN95 Respirator or PAPRDisposable Coverall
Preparing Stock Solution Nitrile GlovesSafety Glasses w/ Side ShieldsN95 (during solid addition)Lab Coat
Handling Dilute Solutions Nitrile GlovesSafety Glasses w/ Side ShieldsNot Required (in fume hood)Lab Coat
Spill Cleanup (Solid) Double Nitrile GlovesSafety Goggles & Face ShieldN95 Respirator or PAPRDisposable Coverall
Step-by-Step Protocol: Donning and Doffing PPE

The order of donning and doffing is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Body Protection: Don disposable coverall or lab coat.

  • Respiratory Protection: Fit your N95 respirator or PAPR hood. Perform a seal check for N95 masks.

  • Eye/Face Protection: Put on safety goggles, followed by a face shield if required.

  • Gloves: Don the inner pair of gloves, ensuring the cuff is under the sleeve of your coat/coverall. Don the outer pair of gloves, pulling the cuff over the sleeve.

Doffing (Taking Off) Sequence: The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., outer gloves).

  • Outer Gloves: Remove the outer pair of gloves by peeling one off with the other, turning them inside out. Dispose of them immediately in a designated waste container.

  • Body Protection: Unfasten the coverall or lab coat, touching only the inside surfaces. Roll it away from your body and dispose of it.

  • Face/Eye Protection: Remove the face shield and goggles from the back to the front, avoiding touching the front surface.

  • Respiratory Protection: Remove your respirator from the back.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outside surface with your bare hands.

  • Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan: Managing Contaminated Waste

Proper disposal is a crucial final step in the handling process.

  • Chemical Waste: All unused O-Desmethylvenlafaxine-d6 and solutions containing the compound must be disposed of as hazardous chemical waste.[1] Collect waste in a clearly labeled, sealed container.

  • Contaminated PPE: All disposable PPE, including gloves, coveralls, and respirator cartridges, should be considered contaminated. Place them in a sealed plastic bag (double-bagging is recommended) and dispose of them according to your institution's hazardous waste procedures.

  • Empty Containers: Before disposing of the original product container, rinse it three times with a suitable solvent. Collect the rinsate as hazardous waste. Scratch out or deface the label to protect proprietary information and prevent misuse.[11][12]

By adhering to these rigorous safety protocols, you ensure a secure laboratory environment, protect yourself and your colleagues, and maintain the integrity of your invaluable research.

References

  • Pharmaceutical PPE. Respirex International. Link

  • SAFETY DATA SHEET rac-O-Desmethyl Venlafaxine-D6 Succinate Hydrate. (2018). Expert Synthesis Solutions. Link

  • The Role of PPE in Preventing Contamination in Pharmaceutical Production. (2025). Safetyware. Link

  • Pharmaceutical industry best practice. 3M. Link

  • DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients. DuPont. Link

  • Safety Data Sheet (±)-O-Desmethyl Venlafaxine-d6. (2025). Cayman Chemical. Link

  • The Role of PAPRs in Pharmaceutical Manufacturing. ILC Dover. Link

  • Selection Guide on Deuterated Solvents for NMR. (2025). Labinsights. Link

  • Safety Data Sheet (±)-O-Desmethyl Venlafaxine. (2025). Cayman Chemical. Link

  • Deuterated - Solvents, Reagents & Accessories. Chromservis. Link

  • Overcoming challenges in the purification of deuterated compounds. Benchchem. Link

  • SAFETY DATA SHEET MM0393.01 - Desvenlafaxine. ChemDmart. Link

  • Use and Handling of NMR Solvents Deuterated Chloroform. Cambridge Isotope Laboratories, Inc. Link

  • Deuterated Compounds. (2025). Simson Pharma. Link

  • SAFETY DATA SHEET Desvenlafaxine. (2016). Adooq Bioscience. Link

  • Desvenlafaxine or o-Desmethylvenlafaxine SDS of Manufacturers. (2025). Anmol Chemicals. Link

  • PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION PrDESVENLAFAXINE. (2025). JAMP Pharma Corporation. Link

  • Distribution of venlafaxine and O-desmethylvenlafaxine in a fatal case. (2025). ResearchGate. Link

  • HOW TO PROPERLY DISPOSE OF YOUR UNUSED MEDICINES. U.S. Drug Enforcement Administration. Link

  • Disposal of Unused Medicines: What You Should Know. (2024). U.S. Food & Drug Administration. Link

  • How to Dispose of Unused Medicines. U.S. Food & Drug Administration. Link

Sources

© Copyright 2026 BenchChem. All Rights Reserved.